Product packaging for (E)-Cinnamamide(Cat. No.:CAS No. 22031-64-7)

(E)-Cinnamamide

Número de catálogo: B152044
Número CAS: 22031-64-7
Peso molecular: 147.17 g/mol
Clave InChI: APEJMQOBVMLION-VOTSOKGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cinnamamide, also known as (E)-3-phenylprop-2-enamide, is an unsaturated carboxylic acid amide with the molecular formula C 9 H 9 NO and a molecular weight of 147.18 g/mol . This compound, provided as a white to beige crystalline powder , is characterized by a specific melting point range of 146°C to 150°C and is guaranteed to have a high purity of 97% or greater, with a composition that is predominantly the trans (E) isomer . Its structure features a phenyl ring conjugated to an acrylamide group, a motif of significant interest in medicinal chemistry and chemical synthesis . As a versatile chemical building block, Cinnamamide is primarily utilized in organic synthesis and pharmaceutical research. Researchers value it for its role as a precursor in the development of novel compounds, studying structure-activity relationships, and exploring potential pharmacological activities. The compound's mechanism of action in biological studies is often attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. This product is labeled with the CAS Number 621-79-4 and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information, which includes wearing appropriate protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B152044 (E)-Cinnamamide CAS No. 22031-64-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060739, DTXSID901035045
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-64-7, 621-79-4
Record name trans-Cinnamamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22031-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E)-Cinnamamide: A Technical Guide to its Mechanisms of Action in Neural Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, a naturally occurring amide derivative of cinnamic acid, has demonstrated significant potential as a modulator of neural pathways, exhibiting both anticonvulsant and neuroprotective properties. This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, focusing on its effects on voltage-gated sodium channels (VGSCs) and the Nrf2 antioxidant response pathway. While direct electrophysiological data for this compound is an area for future investigation, substantial evidence from preclinical models and related compounds suggests a multimodal mechanism. This document synthesizes available quantitative data, details key experimental protocols for its study, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound is hypothesized to exert its effects on the central nervous system through two primary mechanisms:

  • Anticonvulsant Activity via Voltage-Gated Sodium Channel (VGSC) Modulation: A significant body of evidence points towards the ability of this compound and its derivatives to suppress seizure activity, a hallmark of many VGSC-targeting antiepileptic drugs. The primary mode of action is likely the blockade of these channels, which reduces neuronal hyperexcitability.

  • Neuroprotective Effects via Nrf2 Pathway Activation: this compound and related compounds appear to protect neurons from oxidative stress and excitotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of a suite of antioxidant and cytoprotective genes.

Anticonvulsant Activity: Voltage-Gated Sodium Channel Blockade

The anticonvulsant properties of this compound have been primarily evaluated using the Maximal Electroshock (MES) test, a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The efficacy of drugs like phenytoin (B1677684) and carbamazepine (B1668303) in this model is attributed to their ability to block VGSCs.

Quantitative Data from In Vivo Studies

While direct IC50 values for this compound on specific VGSC subtypes are not yet available in the public domain, in vivo studies provide valuable data on its anticonvulsant efficacy and therapeutic window.

CompoundAnimal ModelTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
(E)-N-(2-hydroxyethyl) cinnamamideMouseMES17.7154.98.8
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMouseMES17.0211.112.4

Table 1: Anticonvulsant activity of this compound derivatives in the MES test.

Proposed Signaling Pathway

The proposed mechanism involves the state-dependent blockade of VGSCs, particularly the Nav1.2 subtype, which is predominantly expressed in the central nervous system. By binding to the channel, this compound likely stabilizes its inactivated state, preventing the rapid, repetitive firing of action potentials that underlies seizure propagation.

G cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel (Nav1.2) Action_Potential Action Potential Propagation VGSC Nav1.2 Channel Action_Potential->VGSC Depolarization Na_Influx VGSC->Na_Influx Opens Reduced_Excitability Reduced Neuronal Hyperexcitability VGSC->Reduced_Excitability Inhibition of Sustained Firing Na_Influx->Action_Potential Depolarizes Membrane E_Cinnamamide This compound E_Cinnamamide->VGSC Blocks (putative) Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Figure 1: Proposed mechanism of this compound's anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the key steps for assessing the anticonvulsant efficacy of a test compound in rodents.

  • Animal Model: Male Sprague-Dawley rats (150-200g) or CF-1 mice (20-25g).

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: The test compound, this compound, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (for rats) or intraperitoneal injection (for mice). A vehicle control group is also included.

  • Time of Peak Effect (TPE): The MES test is conducted at the predetermined TPE of the compound. If unknown, preliminary studies should be performed at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.

  • Electroshock Induction:

    • A topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animals.

    • Corneal electrodes, moistened with saline, are placed on the eyes.

    • An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered using an electroconvulsiometer.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Animals that do not exhibit this phase are considered protected.

  • Data Analysis: The percentage of protected animals in each group is calculated. The median effective dose (ED50) is determined using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test): The median toxic dose (TD50) is determined using the rotarod test, where motor impairment is assessed by the inability of the animal to remain on a rotating rod for a set period (e.g., 1-2 minutes).

Neuroprotective Activity: Nrf2 Pathway Activation

This compound and its analogs have shown promise in protecting neuronal cells from oxidative stress, a key pathological feature in many neurodegenerative diseases. This effect is believed to be mediated by the activation of the Nrf2 pathway.

Quantitative Data from In Vitro Studies

Studies on cinnamaldehyde (B126680), a closely related compound, in the SH-SY5Y neuroblastoma cell line provide quantitative insights into its neuroprotective effects.

CompoundCell LineInsultConcentration% Cell Viability Increase (vs. Insult)
CinnamaldehydeSH-SY5YAmyloid-β (20 µM)15 µM~57%
CinnamaldehydeSH-SY5YAmyloid-β (20 µM)25 µM~57%

Table 2: Neuroprotective effects of cinnamaldehyde against amyloid-β induced toxicity.

Signaling Pathway

Upon cellular entry, this compound is thought to act as a Michael acceptor, reacting with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_Cinnamamide This compound Keap1 Keap1 E_Cinnamamide->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_cyto->Cul3 Presented by Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation sMaf sMaf Nrf2_nuc->sMaf Dimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes Neuroprotection Neuroprotection (Reduced Oxidative Stress) Genes->Neuroprotection Leads to

Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocol: Western Blot for HO-1 and NQO1

This protocol details the steps to quantify the expression of Nrf2 target proteins in a neuronal cell line.

  • Cell Culture and Treatment:

    • Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Cells are seeded in 6-well plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS.

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

    • The signal is detected using a chemiluminescence imaging system.

    • The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neural effects.

cluster_invivo In Vivo Anticonvulsant Evaluation cluster_invitro In Vitro Neuroprotection & Mechanism Animal_Model Rodent Model (Mouse/Rat) Drug_Admin Compound Administration Animal_Model->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test Rotarod Rotarod Test (Neurotoxicity) Drug_Admin->Rotarod ED50_TD50 Determine ED50 & TD50 MES_Test->ED50_TD50 Rotarod->ED50_TD50 Data_Analysis Quantitative Analysis ED50_TD50->Data_Analysis Correlate Cell_Culture Neuronal Cell Line (e.g., SH-SY5Y) Compound_Treatment Compound Treatment & Oxidative Stressor Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot (Nrf2, HO-1, NQO1) Compound_Treatment->Western_Blot Patch_Clamp Patch-Clamp Electrophysiology (Future Work) Compound_Treatment->Patch_Clamp Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Patch_Clamp->Data_Analysis

Figure 3: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability and oxidative stress. The current evidence strongly supports a dual mechanism of action involving the blockade of voltage-gated sodium channels and the activation of the Nrf2 antioxidant pathway.

However, to advance the development of this compound and its derivatives, the following critical research is required:

  • Direct Electrophysiological Characterization: Whole-cell patch-clamp studies on various neuronal VGSC subtypes (especially Nav1.1, Nav1.2, and Nav1.6) are essential to confirm direct channel blockade, determine state-dependency, and quantify inhibitory potency (IC50).

  • In-depth Nrf2 Pathway Analysis: Further studies should quantify the downstream effects of Nrf2 activation, including measuring the enzymatic activity of HO-1 and NQO1, and assessing the impact on intracellular glutathione (B108866) levels.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD modeling is needed to correlate plasma and brain concentrations with the observed anticonvulsant and neuroprotective effects.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential clinical application.

(E)-Cinnamamide spectroscopic data analysis (¹H-NMR, ¹³C-NMR)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data of (E)-cinnamamide, focusing on proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Data Presentation

The following tables summarize the quantitative ¹H-NMR and ¹³C-NMR spectroscopic data for this compound. The data has been compiled from various sources and represents typical values observed in deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-7'7.55-7.50m-2H
H-8', H-9'7.43-7.34m-3H
H-37.45d15.81H
H-26.62d15.81H
NH₂8.15t5.72H

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz or 500 MHz.[1]

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (δ) (ppm)
C-1165.06
C-3138.65
C-6'135.06
C-8'129.60
C-7'129.46
C-9'128.99
C-5'127.58
C-2122.43

Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz or 125 MHz.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C-NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H-NMR and 20-50 mg for ¹³C-NMR.

  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) are common choices. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, although referencing to the residual solvent peak is more common.[3]

2.2. NMR Instrument Setup and Data Acquisition

  • Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

  • ¹³C-NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integration: Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Mandatory Visualizations

Diagram 1: Chemical Structure and Atom Numbering of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_assign Integrate and Assign Peaks reference->integrate_assign report report integrate_assign->report Final Report

References

In Silico Prediction of (E)-Cinnamamide's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Cinnamamide, the amide derivative of cinnamic acid, is a naturally occurring compound found in various plants and serves as a key structural motif in a wide array of pharmacologically active molecules.[1][2] The cinnamamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The versatility of this scaffold underscores the importance of understanding its molecular mechanisms of action to facilitate the development of novel therapeutics.

In the early stages of drug discovery, identifying the protein targets with which a small molecule interacts is a critical yet challenging step.[4] Traditional experimental methods for target deconvolution can be time-consuming and resource-intensive. In silico target prediction, also known as target fishing or target deconvolution, offers a powerful computational alternative to rapidly generate hypotheses about a compound's biological targets, potential mechanisms of action, and off-target effects. These computational approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure, the protein's structure, or a combination of both.

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of biological targets for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key computational experiments, a summary of potential targets based on current literature, and visualizations of relevant biological pathways and experimental workflows.

An Integrated Workflow for In Silico Target Prediction

The identification of potential protein targets for a small molecule like this compound can be approached through a systematic computational workflow. This process integrates various methodologies to build a comprehensive profile of the compound's likely biological interactions.

cluster_0 Phase 1: Data Collection & Preparation cluster_1 Phase 2: Target Prediction cluster_2 Phase 3: Filtering & Prioritization cluster_3 Phase 4: Validation A Obtain this compound Structure (SMILES/SDF) B Prepare 3D Conformer A->B C Ligand-Based Methods B->C D Structure-Based Methods B->D E List of Potential Targets C->E Similarity/Pharmacophore Hits D->E Docking Hits F ADMET Prediction E->F G Pathway & Disease Association Analysis E->G H Prioritized Target List F->H G->H I Molecular Docking & MD Simulation H->I J Experimental Validation (e.g., Binding Assays) I->J

Fig 1. General workflow for in silico biological target prediction.

Experimental Protocols: In Silico Methodologies

This section details the protocols for key computational methods used in predicting the biological targets of this compound.

Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. They are particularly useful when the three-dimensional structure of the target protein is unknown.

Protocol for Chemical Similarity Searching:

  • Obtain Compound Structure: Secure the canonical SMILES string for this compound from a public database like PubChem (CID: 5273472). The SMILES is C1=CC=C(C=C1)/C=C/C(=O)N.

  • Select Database: Utilize large-scale bioactivity databases such as PubChem, ChEMBL, or BindingDB.

  • Perform Similarity Search:

    • In PubChem , use the "Find Similar Structures" tool. This can be based on 2D similarity (Tanimoto score) or 3D conformational similarity.

    • In ChEMBL , use the "Similarity Search" function, inputting the SMILES string and setting a similarity threshold (e.g., >85%).

  • Analyze Results: The search will yield a list of structurally similar compounds with known bioactivities.

  • Hypothesize Targets: Collate the known targets of the most similar active compounds. These proteins represent potential targets for this compound.

Protocol for Pharmacophore Modeling:

  • Identify Active Analogs: From the literature or similarity searches, gather a set of cinnamamide derivatives with confirmed activity against a specific target (e.g., EGFR inhibitors).

  • Generate Conformers: Create a diverse set of low-energy 3D conformations for each active molecule.

  • Align Molecules: Superimpose the conformations of the active molecules to identify common chemical features in 3D space.

  • Develop Hypothesis: Define a pharmacophore model based on the common features, which may include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Screen Databases: Use the generated pharmacophore model as a 3D query to screen compound libraries for molecules that fit the model, including this compound. A positive hit suggests a potential interaction with the target from which the model was derived.

Structure-Based Target Prediction

These methods require the 3D structure of potential protein targets and are used to predict the binding of a ligand to these structures.

Protocol for Reverse Docking:

  • Prepare Ligand: Generate a high-quality 3D structure of this compound and perform energy minimization.

  • Select Target Database: Utilize a pre-compiled database of druggable protein binding sites, such as those available through servers like PharmMapper or by manually curating a set of PDB structures.

  • Perform Docking: Systematically dock the this compound structure against every binding site in the target database. This "one-ligand-many-targets" approach generates a binding score for each protein.

  • Rank and Filter: Rank the proteins based on their predicted binding affinity (docking score).

  • Prioritize Hits: Filter the ranked list based on biological relevance to known activities of cinnamamides (e.g., inflammation, cancer) to generate a prioritized list of potential targets.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness.

Protocol for In Silico ADMET Prediction:

  • Select Tools: Use web-based servers or software packages like SwissADME, pkCSM, or ADMETlab.

  • Input Structure: Provide the SMILES string or SDF file for this compound.

  • Run Prediction: The software calculates various physicochemical properties and predicts ADMET parameters based on established models.

  • Analyze Profile: Evaluate key parameters such as lipophilicity (LogP), water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts (e.g., mutagenicity).

Property/ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Consensus)~1.3-1.5Moderate lipophilicity
Water SolubilityModerately SolubleFavorable for absorption
H-Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
H-Bond Acceptors1Compliant with Lipinski's Rule of Five (≤10)
Pharmacokinetics (Predicted)
GI AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PermeantYesPotential for CNS activity
P-glycoprotein SubstrateNo (Predicted)Less likely to be subject to efflux
CYP1A2 InhibitorNo (Predicted)Low risk of drug-drug interactions via this isoform
CYP2C9 InhibitorYes (Predicted)Potential for drug-drug interactions
CYP2D6 InhibitorNo (Predicted)Low risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYes (Predicted)Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Good oral bioavailability predicted
Bioavailability Score0.55Represents good drug-like properties
Toxicity (Predicted)
AMES ToxicityNo (Predicted)Likely non-mutagenic
hERG I InhibitorNo (Predicted)Low risk of cardiotoxicity

Table 1: Predicted ADMET and physicochemical properties of this compound. Data is aggregated from typical predictions of common ADMET prediction tools and should be experimentally verified.

Potential Biological Targets and Signaling Pathways

While direct experimental data on the specific protein targets of this compound is limited, studies on its numerous derivatives provide a strong foundation for target prediction. The primary biological activities reported for the cinnamamide class cluster around anti-inflammatory, anticancer, and neuroprotective effects.

Target / Target FamilyAssociated ActivityQuantitative Data (for Derivatives)Citation(s)
Epidermal Growth Factor Receptor (EGFR) AnticancerIC₅₀ = 3.6 nM - 9.1 nM (Afatinib analogs)
IC₅₀ = 1.22 µM (Quinazoline derivative 7g)
P-glycoprotein (ABCB1) Anticancer (MDR reversal)Binding Energy ≈ -5.0 kcal/mol (Docking)
Topoisomerase I (Top1) AnticancerBinding Energy = -6.44 kcal/mol (Docking)
Histone Deacetylases (HDACs) Antimicrobial, AnticancerDocking suggested as a likely target
NF-κB Pathway Proteins (IKK, p65) Anti-inflammatoryInhibition of NF-κB activation
Nrf2 / Keap1 Antioxidant, CytoprotectivePotent activation of Nrf2/ARE pathway
Apoptosis-related Proteins (Bcl-2, Bax, Caspases) AnticancerInduction of apoptosis
α-Glucosidase AntidiabeticPharmacophore model developed for inhibitors

Table 2: Potential biological targets for the cinnamamide scaffold based on studies of its derivatives. The presented quantitative data is for various derivatives, not this compound itself, but indicates the potential for interaction.

Key Signaling Pathways

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Cinnamaldehyde (B126680), a closely related compound, has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit. This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β, NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA (κB sites) NFkB->DNA Binds NFkB_IkBa->NFkB Releases Genes Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Genes Induces Transcription Cinnamamide This compound (Predicted Target) Cinnamamide->IKK_complex Inhibits

Fig 2. Predicted modulation of the NF-κB signaling pathway.

2. Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The intrinsic (mitochondrial) pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which triggers the activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death. Several studies on cinnamaldehyde and cinnamic acid have demonstrated the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore CytC Cytochrome c Mitochondrion->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Cinnamamide This compound (Predicted Effect) Cinnamamide->Bcl2 Inhibits Cinnamamide->Bax Promotes

Fig 3. Predicted modulation of the intrinsic apoptosis pathway.

3. Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1, which targets it for degradation. Electrophiles or reactive oxygen species can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Cinnamamides, being α,β-unsaturated carbonyl compounds, are predicted to act as Michael acceptors that can react with cysteine residues on Keap1, thereby activating the Nrf2 pathway.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Cinnamamide This compound Cinnamamide->Keap1 Modifies Cysteines, Inhibits Nrf2 binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds with sMaf Maf sMaf Maf->ARE Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Fig 4. Predicted activation of the Nrf2-ARE signaling pathway.

Conclusion and Future Directions

The in silico approaches outlined in this guide provide a robust framework for predicting the biological targets of this compound. Based on the extensive research conducted on its derivatives, the most promising targets are likely involved in key cancer and inflammation pathways, including EGFR, the NF-κB cascade, and regulators of apoptosis. Furthermore, its chemical structure strongly suggests an ability to activate the cytoprotective Nrf2 pathway.

The predictions and data presented here serve as a foundational roadmap. However, it is critical to recognize that these are computational hypotheses. The next essential step is the experimental validation of these prioritized targets. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays can confirm direct binding and functional modulation. Subsequent cell-based assays and animal models will be necessary to elucidate the therapeutic potential of this compound for specific disease indications. By integrating these computational predictions with rigorous experimental validation, the drug discovery process for this promising natural scaffold can be significantly accelerated.

References

Stability of (E)-Cinnamamide in Aqueous and Organic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (E)-cinnamamide in various solution environments. Due to the limited availability of direct stability data for this compound, this document synthesizes information on its general chemical properties, solubility, and the known stability of structurally related amides and cinnamic acid derivatives. The guide is intended to inform researchers and drug development professionals on the potential degradation pathways and critical factors to consider when formulating and handling this compound.

Physicochemical Properties and Solubility

This compound is a white to pale yellow crystalline solid.[1] Its stability in solution is intrinsically linked to its solubility in different solvent systems. Generally, amides exhibit reasonable stability, but the presence of the α,β-unsaturated system and the aromatic ring in this compound introduces potential routes for degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO[1]
Molecular Weight147.18 g/mol [1]
Melting Point117.0 °C (390.15 K)[1]
Boiling Point429.2 °C (702.35 K)[1]
Density1.0843 g/cm³
AppearanceWhite to pale yellow crystalline solid

Solubility Profile:

The solubility of this compound is a critical parameter for its application in various solutions. It is reported to be more soluble in polar solvents such as ethanol (B145695) and water, with solubility increasing with temperature. Conversely, it shows limited solubility in non-polar solvents. The related compound, cinnamic acid, is slightly soluble in water but freely soluble in many organic solvents like alcohol and ether.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

Amide hydrolysis breaks the amide bond to yield a carboxylic acid and an amine (or ammonia).

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, amides hydrolyze to form a carboxylic acid and the corresponding ammonium (B1175870) salt. For this compound, this would result in cinnamic acid and ammonium ions. The acid acts as a catalyst in the reaction with water.

  • Base-Catalyzed Hydrolysis: When heated with a strong base like sodium hydroxide, amides undergo hydrolysis to produce a carboxylate salt and ammonia (B1221849) gas. In the case of this compound, this would yield sodium cinnamate (B1238496) and ammonia.

The rate of amide hydrolysis is pH-dependent. Generally, the hydrolysis rate is significant at low and high pH values and minimal in the neutral pH range. For many amides, a plot of the logarithm of the observed rate constant (log k) versus pH shows a characteristic V-shape, with a negative slope in the acidic region and a positive slope in the basic region, indicating acid and base catalysis, respectively.

Stability in Organic Solutions

The stability of this compound in organic solvents is generally higher than in aqueous solutions, primarily due to the absence of water, which mitigates hydrolytic degradation. The choice of an appropriate organic solvent is crucial for maintaining the stability of the compound. This compound is soluble in polar organic solvents like ethanol.

Photostability

The presence of a conjugated system, including an aromatic ring and a carbon-carbon double bond, in the structure of this compound suggests potential susceptibility to photodegradation. The related compound, cinnamic acid, has been shown to undergo photodegradation under UVB irradiation. The rate of photodegradation of cinnamic acid was found to decrease with an increase in pH. It is plausible that this compound would exhibit similar behavior.

Photodegradation can lead to various reactions, including isomerization (e.g., from trans to cis), cyclization, or oxidation, resulting in a loss of potency and the formation of potentially unwanted byproducts.

Thermal Stability

This compound is a solid at room temperature with a melting point of 117.0 °C. Thermal decomposition studies on the related compound, cinnamic acid, indicate that it undergoes a single-stage decomposition process, with an activation energy determined to be 81.74 kJ mol⁻¹. The thermal decomposition of metal cinnamates involves the loss of the organic ligand to form a metal or metal oxide residue. While specific data for this compound is not available, it is expected to be relatively stable at ambient temperatures, but degradation could occur at elevated temperatures.

Experimental Protocols for Stability Studies

To rigorously assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Such a method should be able to separate the intact this compound from its potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways. This involves subjecting this compound solutions to harsh conditions to accelerate decomposition.

Typical forced degradation conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 70-105 °C).

  • Photodegradation: Exposing a solution to UV and/or visible light.

Stability-Indicating HPLC Method Development

An example of a general workflow for developing a stability-indicating HPLC method is presented below.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Stability Study A Prepare this compound Solution B Subject to Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples by HPLC B->C D Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) C->D E Achieve Resolution of Degradants from Parent Peak D->E F Specificity E->F Validated Method G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Store Samples at Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) J->K Apply to Stability Samples L Analyze Samples at Time Points (0, 3, 6, 12 months) K->L M Quantify this compound and Degradants L->M N Determine Shelf-life M->N

Caption: Workflow for Stability-Indicating Method Development and Application.

Signaling Pathways

Currently, there is no direct evidence from the searched literature linking this compound to specific signaling pathways. Cinnamic acid and its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, which may involve various cellular targets and signaling cascades. However, a definitive signaling pathway for this compound has not been elucidated.

Summary and Recommendations

  • This compound is expected to be most stable in neutral aqueous solutions. Acidic and basic conditions are likely to catalyze its hydrolysis to cinnamic acid and ammonia.

  • In organic solvents, particularly polar aprotic solvents, this compound is likely to exhibit greater stability due to the absence of water.

  • Exposure to light, especially UV radiation, may lead to photodegradation. Therefore, solutions of this compound should be protected from light.

  • The compound is thermally stable at ambient temperatures , but decomposition can be expected at elevated temperatures.

For any application requiring the use of this compound in solution, it is strongly recommended to conduct a formal stability study using a validated stability-indicating analytical method to determine its shelf-life and appropriate storage conditions.

G cluster_0 Degradation Pathways cluster_1 Degradation Products Cinnamamide This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Cinnamamide->Hydrolysis Photodegradation Photodegradation (Light/UV) Cinnamamide->Photodegradation Thermal_Deg Thermal Degradation (Heat) Cinnamamide->Thermal_Deg Cinnamic_Acid Cinnamic Acid + Ammonia/Ammonium Hydrolysis->Cinnamic_Acid Isomers Isomers / Cycloadducts Photodegradation->Isomers Fragments Decomposition Fragments Thermal_Deg->Fragments

Caption: Potential Degradation Pathways for this compound.

References

Experimental Protocols: Computational Methodology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for (E)-Cinnamamide and Related Compounds

Introduction

This compound is a naturally occurring compound and a privileged scaffold in medicinal chemistry, forming the structural basis for numerous molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of the cinnamamide core is crucial for rational drug design and the development of novel therapeutic agents. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the atomic level.

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to this compound and its closely related analogue, (E)-Cinnamic Acid. Due to the limited availability of published, comprehensive computational data specifically for this compound, this guide utilizes the extensively studied (E)-Cinnamic Acid as a proxy to demonstrate the methodologies and expected results. The computational approaches are directly transferable and provide a robust blueprint for researchers investigating cinnamamide derivatives.

The foundation of modern quantum chemical analysis for organic molecules like cinnamamide lies in Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy, making it ideal for systems of this size.[3][4] The specific protocol detailed below is based on methodologies successfully applied to the analysis of (E)-Cinnamic Acid and is considered a standard approach.[5]

1. Geometry Optimization: The primary step involves determining the lowest energy conformation of the molecule.

  • Software: Gaussian 09 or a comparable software suite is typically used.

  • Method: The B3LYP hybrid functional is a widely employed and reliable choice. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results. This triple-zeta basis set includes diffuse functions (++) to describe lone pairs and anions accurately, as well as polarization functions (d,p) to allow for non-spherical electron distribution.

  • Procedure: An initial molecular structure is generated. A full geometry optimization is then performed without any symmetry constraints. The optimization process iteratively adjusts bond lengths, angles, and dihedrals to find the structure corresponding to a minimum on the potential energy surface.

  • Verification: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure is a stable conformer.

2. Vibrational Frequency Analysis: Once the geometry is optimized, the vibrational modes (corresponding to IR and Raman spectra) are calculated.

  • Method: Harmonic vibrational frequencies are calculated using the second derivatives of the energy with respect to atomic positions. This is a standard output of a 'Freq' calculation in Gaussian following optimization.

  • Analysis: The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra. These theoretical spectra can be compared directly with experimental FT-IR and FT-Raman data for validation of the computational model. A potential energy distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions (e.g., C=O stretch, N-H bend).

3. Electronic Property Analysis: Key insights into chemical reactivity and electronic transitions are derived from the molecular orbitals.

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.

  • UV-Vis Spectra Simulation: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. This method calculates the excitation energies (vertical transitions) and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum.

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. It provides a color-coded map of electrostatic potential onto the electron density surface.

Below is a workflow diagram illustrating the typical process for these quantum chemical calculations.

G A 1. Initial Structure Generation (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum Energy) B->C D 4. Vibrational Spectra Analysis (FT-IR & FT-Raman Simulation) C->D No Imaginary Frequencies E 5. Electronic Property Calculation (HOMO, LUMO, MEP) C->E G Final Data Analysis & Interpretation D->G F 6. Excited State Calculation (TD-DFT for UV-Vis) E->F F->G

Caption: Workflow for Quantum Chemical Calculations.

Data Presentation: Calculated Properties

The following tables summarize quantitative data obtained for (E)-Cinnamic Acid using the B3LYP/6-311++G(d,p) level of theory, as reported in the literature. This data serves as a benchmark for the expected values for this compound.

Table 1: Optimized Geometrical Parameters for (E)-Cinnamic Acid Note: Atom numbering corresponds to standard IUPAC nomenclature for cinnamic acid. For cinnamamide, the terminal OH group would be replaced by NH₂.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.211
C-O1.365
C=C (olefinic)1.340
C-C (phenyl)1.39 - 1.40
Bond Angles (º)
C-C=O123.5
O-C=O121.8
C-C=C126.9
Dihedral Angles (º)
C-C-C=C~180.0 (trans)
C=C-C=O~0.0 (s-trans)

Data adapted from studies on cinnamic acid.

Table 2: Selected Calculated Vibrational Frequencies for (E)-Cinnamic Acid Frequencies are typically scaled by a factor (~0.967) to better match experimental values.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3599O-H StretchHydroxyl Group
~3050C-H StretchPhenyl Ring
~1739C=O StretchCarbonyl Group
~1640C=C StretchOlefinic
~1600C=C StretchPhenyl Ring
~1315C-O StretchCarboxylic Acid
~980C-H Bend (oop)Trans Olefinic

Data sourced from DFT analysis of cinnamic acid.

Table 3: Calculated Electronic Properties for (E)-Cinnamic Acid

PropertyValue (eV)
E_HOMO -6.45
E_LUMO -2.10
Energy Gap (ΔE) 4.35

Values are representative and sourced from DFT studies on cinnamic acid.

Visualization of Key Relationships

Quantum chemical calculations provide a set of interrelated parameters that describe the molecule's behavior. The diagram below illustrates the logical flow from fundamental electronic structure to predicted chemical properties.

G cluster_0 Fundamental Calculations cluster_1 Derived Electronic Properties cluster_2 Predicted Chemical Behavior HOMO E(HOMO) Highest Occupied Molecular Orbital Gap Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap IP Ionization Potential (IP ≈ -E_HOMO) HOMO->IP LUMO E(LUMO) Lowest Unoccupied Molecular Orbital LUMO->Gap EA Electron Affinity (EA ≈ -E_LUMO) LUMO->EA Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity Optical Electronic Transitions (UV-Vis Absorption) Gap->Optical IP->Reactivity EA->Reactivity

Caption: Relationship between calculated electronic properties.

Conclusion

This guide outlines the standard and robust computational protocols for the quantum chemical analysis of this compound, leveraging detailed data from its close analogue, (E)-Cinnamic Acid. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides reliable predictions of geometric, vibrational, and electronic properties. The presented tables and workflows offer researchers and drug development professionals a clear framework for conducting in silico studies to understand the fundamental molecular characteristics that drive the biological activity of the cinnamamide scaffold, thereby facilitating the design of new and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-Cinnamamide from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of (E)-cinnamamide from (E)-cinnamic acid. The procedure is a two-step process involving the initial conversion of cinnamic acid to cinnamoyl chloride, followed by the amidation of the acyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The synthesis of this compound from cinnamic acid proceeds through two main steps:

  • Acid Chlorination: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate, cinnamoyl chloride. This is a nucleophilic acyl substitution reaction.[1][2]

  • Amidation: The resulting cinnamoyl chloride is then reacted with ammonia (B1221849) to yield the final product, this compound.[1][3]

Experimental Protocols

Part 1: Synthesis of (E)-Cinnamoyl Chloride from Cinnamic Acid

This protocol details the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.[4]

Materials and Equipment:

  • (E)-Cinnamic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF) (optional catalyst)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Powder funnel

  • Gas trap (e.g., a wash bottle with an aqueous sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases)

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Connect the top of the reflux condenser to a gas trap.

  • In the fume hood, charge the flask with 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.

  • While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions using a powder funnel.

  • Once all the cinnamic acid is added, close the remaining flask opening with a stopper.

  • Slowly heat the reaction mixture in an oil bath to 50 °C. Be cautious as there will be vigorous gas evolution (HCl and SO₂).

  • After the initial gas evolution subsides, increase the bath temperature to 80 °C and continue stirring for an additional 2 hours. Some protocols suggest refluxing for up to 5 hours. The reaction can be accelerated by adding a catalytic amount (e.g., 0.1%) of anhydrous DMF.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (e.g., with liquid nitrogen) to collect the distilled thionyl chloride.

  • The remaining yellowish solid is the crude cinnamoyl chloride. This crude product is often pure enough for the subsequent step without further purification.

Part 2: Synthesis of this compound from (E)-Cinnamoyl Chloride

This protocol describes the amidation of cinnamoyl chloride to form this compound.

Materials and Equipment:

  • Crude (E)-cinnamoyl chloride from Part 1

  • Concentrated aqueous ammonia solution

  • tert-Butyl methyl ether (or acetone)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Three-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High vacuum line

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stir bar, an addition funnel, and a stopper, place 80 mL of concentrated aqueous ammonia solution.

  • Cool the flask in an ice bath.

  • Dissolve the 16.6 g (100 mmol) of crude trans-cinnamoyl chloride from Part 1 in 80 mL of tert-butyl methyl ether.

  • Transfer the cinnamoyl chloride solution to the addition funnel.

  • Add the cinnamoyl chloride solution dropwise to the cooled, stirring ammonia solution over approximately 30 minutes. Control the addition rate to prevent the reaction from becoming too vigorous.

  • After the addition is complete, remove the ice bath and continue stirring for 30 minutes at room temperature. A fine white solid will precipitate.

  • Transfer the entire content of the reaction flask to a 500 mL separatory funnel.

  • Rinse the reaction flask with approximately 50 mL of water and then with 50 mL of ethyl acetate, adding both rinses to the separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of ethyl acetate each time.

  • Combine all the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent using a rotary evaporator.

  • The resulting white solid is this compound. Dry the product under high vacuum until a constant weight is achieved.

  • For further purification, the product can be recrystallized from water.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

CompoundMolar Mass ( g/mol )
(E)-Cinnamic Acid148.16
Thionyl Chloride118.97
(E)-Cinnamoyl Chloride166.60
Ammonia17.03
This compound147.18

Table 2: Reaction Parameters and Yields

StepReactionTemperature (°C)Time (hours)Yield (%)Melting Point (°C)
1Cinnamic Acid to Cinnamoyl Chloride50 then 802-481-9030-33 (crude)
2Cinnamoyl Chloride to Cinnamamide0 to Room Temp173-82146-148

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound from cinnamic acid.

SynthesisWorkflow CinnamicAcid Cinnamic Acid Reaction1 Step 1: Acid Chlorination (80°C, 2-4h) CinnamicAcid->Reaction1 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction1 Workup1 Work-up 1: Remove excess SOCl₂ Reaction1->Workup1 CinnamoylChloride Crude (E)-Cinnamoyl Chloride Reaction2 Step 2: Amidation (0°C to RT, 1h) CinnamoylChloride->Reaction2 Workup1->CinnamoylChloride Ammonia Aqueous Ammonia (NH₃) Ammonia->Reaction2 Workup2 Work-up 2: Extraction & Drying Reaction2->Workup2 Cinnamamide This compound (Crude) Workup2->Cinnamamide Purification Purification: Recrystallization Cinnamamide->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol for the HPLC Quantification of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Cinnamamide. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, the amide derivative of cinnamic acid, is a compound of interest in various fields due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of products. This application note details a robust HPLC method using a reversed-phase C18 column and UV detection, which is a common and effective technique for this class of compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Acetic acid or formic acid (analytical grade)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on established methods for similar compounds like cinnamaldehyde (B126680) and cinnamic acid and should be optimized for this compound.[1][2][3]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Acetic Acid in Water (v/v)
Initial optimization can start with a 50:50 ratio
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Approximately 270-290 nm (to be determined by UV scan)
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., a pharmaceutical formulation or plant material). For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step would be necessary.

  • Extraction: Accurately weigh a portion of the homogenized sample and place it in a suitable container. Add a known volume of extraction solvent (e.g., methanol or acetonitrile).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid particles. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of this compound in blank and placebo samples.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range The range for which the method is linear, accurate, and precise.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Literature Review & Physicochemical Properties MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 Sample Preparation Protocol Development MD3->MD4 MV1 Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 APP1 Routine Sample Analysis MV6->APP1 Method is Validated APP2 Data Reporting APP1->APP2

Caption: Workflow for HPLC method development and validation.

Sample_Preparation_Workflow SP1 Weigh Homogenized Sample SP2 Add Extraction Solvent SP1->SP2 SP3 Sonicate for 30 minutes SP2->SP3 SP4 Centrifuge/Filter Extract SP3->SP4 SP5 Dilute with Mobile Phase (if needed) SP4->SP5 SP6 Inject into HPLC SP5->SP6

Caption: Sample preparation workflow for solid matrices.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.1
1
10
25
50
75
100
Correlation Coefficient (r²)
Linear Regression Equation

Table 3: Accuracy (% Recovery) Data

Spiked LevelConcentration (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery%RSD
Low (80%)
Medium (100%)
High (120%)

Table 4: Precision Data

ParameterConcentration (µg/mL)Measured Concentration (µg/mL, n=6)Mean%RSD
Repeatability
Intermediate Precision (Day 1)
Intermediate Precision (Day 2)

Conclusion

This application note provides a detailed framework for developing and validating a robust HPLC method for the quantification of this compound. The outlined protocols and acceptance criteria are based on established scientific principles and regulatory guidelines. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data for a wide range of applications in pharmaceutical and scientific research.

References

Preparation of (E)-Cinnamamide Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Cinnamamide, a derivative of cinnamic acid, and its related compounds are of significant interest in biomedical research for their potential therapeutic properties, including anticancer and antimicrobial activities. Accurate and reproducible in vitro studies investigating the biological effects of this compound on cultured cells rely on the correct preparation of stock solutions. Due to its hydrophobic nature, this compound has low solubility in aqueous media, necessitating the use of an organic solvent to prepare a concentrated stock solution. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications, ensuring experimental consistency and minimizing solvent-induced cytotoxicity.

Data Summary

The following tables provide a summary of the key quantitative data for the preparation and handling of this compound solutions for cell culture experiments.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
AppearanceSolid

Table 2: Solubility and Recommended Storage of this compound Stock Solution

ParameterDetailsReference
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), sterile[1][2]
Solubility in 10% DMSO ≥ 2.5 mg/mL (≥ 16.99 mM)[1]
Recommended Stock Concentration 10 mM - 100 mM in 100% DMSO
Storage Temperature -20°C or -80°C[1]
Short-term Stability (-20°C) Up to 1 month[1]
Long-term Stability (-80°C) Up to 6 months

Table 3: Solvent Cytotoxicity Considerations

SolventRecommended Final Concentration in MediaReference
DMSO≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)
Ethanol≤ 0.5% (v/v)

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if DMSO is not pre-sterilized)

Procedure:

  • Calculation:

    • To prepare a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL of 100 mM stock: Mass = 0.1 mol/L * 0.001 L * 147.17 g/mol * 1000 mg/g = 14.72 mg.

  • Weighing:

    • Under sterile conditions (e.g., in a laminar flow hood), carefully weigh 14.72 mg of this compound powder.

    • Transfer the powder into a sterile amber or opaque microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if precipitation is observed.

  • Sterilization (Optional):

    • If the DMSO used was not certified sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, labeled amber or opaque microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the concentrated stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Determine Final Concentration:

    • Decide on the final concentration(s) of this compound required for your experiment. The effective concentration can vary significantly depending on the cell line and the specific assay, ranging from micromolar (µM) to millimolar (mM).

  • Calculate Dilutions:

    • Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.

      • M₁ = Concentration of the stock solution (e.g., 100 mM)

      • V₁ = Volume of the stock solution to be added

      • M₂ = Desired final concentration in the cell culture medium

      • V₂ = Final volume of the cell culture medium

    • Example for a 100 µM final concentration in 10 mL of medium:

      • V₁ = (100 µM * 10 mL) / 100,000 µM (100 mM) = 0.01 mL = 10 µL.

    • Ensure the final concentration of DMSO in the medium is below cytotoxic levels (e.g., ≤ 0.1%).

      • In the example above, the final DMSO concentration would be (10 µL / 10,000 µL) * 100% = 0.1%.

  • Prepare Working Solution:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • In a sterile tube, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Remember to include a vehicle control, which consists of cells treated with the same final concentration of DMSO in the medium without the compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve sterilize 3. Sterilize (Optional) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 1. Thaw Stock Solution Aliquot store->thaw For Immediate Use dilute 2. Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix 3. Mix Gently dilute->mix treat 4. Treat Cells mix->treat

References

(E)-Cinnamamide as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (E)-cinnamamide as a reference standard in chromatographic analysis. This compound is a naturally occurring compound and a key structural motif in many pharmacologically active molecules, making it an important reference material for quality control, stability studies, and pharmacokinetic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
Molecular Formula C₉H₉NO--INVALID-LINK--
Molecular Weight 147.17 g/mol --INVALID-LINK--
Appearance White crystalline solid
Melting Point 148-151 °C
Solubility Slightly soluble in water, soluble in ethanol, methanol, and acetonitrile
UV λmax Approximately 270 nm in methanol

Application: Stability-Indicating HPLC Method for this compound

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the quantitative determination of this compound in the presence of its degradation products. This ensures that the analytical method is specific and can accurately measure the active pharmaceutical ingredient (API) without interference.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a validated HPLC method for the analysis of this compound.

2.1.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 50:50 v/v). The ratio can be optimized based on the specific column and system.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time Approximately 10 minutes

2.1.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

2.1.3. Sample Preparation

The sample preparation will depend on the matrix. For a drug product, it may involve dissolving a known weight of the product in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

2.1.4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any degradation products or excipients. Peak purity should be evaluated using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the this compound reference standard to various stress conditions to generate potential degradation products.

2.2.1. Protocol for Forced Degradation

  • Acidic Hydrolysis: Reflux this compound solution in 0.1 M HCl at 80°C for 2 hours.

  • Basic Hydrolysis: Reflux this compound solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the HPLC method. The chromatograms should show adequate separation of the parent this compound peak from the peaks of the degradation products.

2.2.2. Summary of Forced Degradation Results (Hypothetical Data)

The following table presents hypothetical data to illustrate the expected outcomes of forced degradation studies.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsResolution (Rs) between this compound and Major Degradant
0.1 M HCl, 80°C, 2h15.2%2> 2.0
0.1 M NaOH, 80°C, 2h25.8%3> 2.0
3% H₂O₂, RT, 24h8.5%1> 2.0
Dry Heat, 105°C, 24h5.1%1> 2.0
UV Light, 254 nm, 24h12.6%2> 2.0

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Separation B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Samples I->J K Stability Studies I->K

Caption: Workflow for HPLC Method Development and Validation.

Signaling Pathway: this compound and the Nrf2 Antioxidant Response

This compound and its derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] This pathway plays a crucial role in the cellular defense against oxidative stress. The following diagram illustrates the proposed mechanism of action.

cluster_0 Cytoplasm cluster_1 Nucleus Cinnamamide This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription of Response Cellular Protection (Antioxidant & Anti-inflammatory Effects) Genes->Response

Caption: Activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a valuable reference standard for the chromatographic analysis of related compounds in various matrices. The provided HPLC method and validation protocol offer a robust framework for its accurate quantification. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures its suitability for quality control and stability testing in the pharmaceutical industry. Furthermore, understanding its role in cellular signaling pathways, such as the Nrf2-mediated antioxidant response, provides a broader context for its application in drug discovery and development.

References

Application of (E)-Cinnamamide in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and protein misfolding. (E)-Cinnamamide and its derivatives have emerged as promising therapeutic candidates due to their potential neuroprotective properties.[1][2] The cinnamamide scaffold is a key pharmacophore that allows for diverse chemical modifications to optimize therapeutic efficacy.[3] This document provides a comprehensive overview of the application of this compound and its derivatives in relevant neurodegenerative disease models, summarizing key quantitative data and providing detailed experimental protocols to guide further research. While direct studies on the parent this compound are limited, the data from its derivatives strongly support its investigation as a neuroprotective agent.

Data Presentation

The neuroprotective effects of various this compound derivatives have been evaluated in several in vitro studies. The following tables summarize the key quantitative findings, providing a clear comparison of their activities.

Table 1: Neuroprotective Effects of this compound Derivatives against Glutamate-Induced Toxicity in SH-SY5Y Cells

Compound IDStructureConcentration (µM)Cell Viability (%)Reference
9a (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(4-methoxyphenyl)acrylamide150.24[4][5]
1057.83
9b (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide151.32
1055.61
9c (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3,4-dimethoxyphenyl)acrylamide160.09
1057.41
9d (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3,5-dimethoxyphenyl)acrylamide156.53
1059.65
Fenazinel (Positive Control) -155.21
1054.37

Table 2: Nrf2/ARE Luciferase Reporter Activity of N-Phenyl Cinnamamide Derivatives in HepG2 Cells

Compound IDStructureConcentration (µM)Luciferase Activity (Fold Induction)Reference
1a N-(3-hydroxyphenyl)cinnamamide103.57
1f N-(3-hydroxy-4-methoxyphenyl)cinnamamide1011.2
1g N-(3-hydroxy-4,5-dimethoxyphenyl)cinnamamide1015.6
t-BHQ (Positive Control) tert-butyl hydroquinone1015.0

Key Signaling Pathways

This compound and its derivatives are believed to exert their neuroprotective effects through the modulation of key signaling pathways involved in cellular stress responses and inflammation. The two primary pathways implicated are the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like cinnamamide derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Figure 1: Activation of the Nrf2/ARE signaling pathway by this compound derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In neurodegenerative diseases, chronic activation of NF-κB in glial cells and neurons contributes to neuroinflammation and neuronal cell death. This compound and related compounds have been shown to inhibit the activation of NF-κB. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa Phosphorylation Cinnamamide This compound Derivatives Cinnamamide->IKK inhibits p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 sequesters Proteasome Proteasome IkBa->Proteasome Degradation p50_p65_n p50/p65 p50_p65->p50_p65_n Translocation NFkB_RE NF-κB Response Element p50_p65_n->NFkB_RE Binding Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) NFkB_RE->Inflammatory_Genes Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the neuroprotective effects of this compound and its derivatives.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For differentiation, seed cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days.

2. Compound Treatment and Induction of Neurotoxicity:

  • Prepare a stock solution of this compound or its derivatives in dimethyl sulfoxide (B87167) (DMSO).

  • Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 25, 50 µM) for 2 hours.

  • Induce neurotoxicity by adding glutamate (B1630785) to a final concentration of 5-10 mM and incubate for 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

SHSY5Y_Workflow Start Start: SH-SY5Y Cell Culture Differentiate Differentiate with Retinoic Acid (5-7 days) Start->Differentiate Seed Seed cells in 96-well plates Differentiate->Seed Pretreat Pre-treat with this compound (2 hours) Seed->Pretreat Induce Induce neurotoxicity with Glutamate (24 hours) Pretreat->Induce MTT_Assay Perform MTT Assay Induce->MTT_Assay Measure Measure Absorbance at 570 nm MTT_Assay->Measure Analyze Analyze Data: Calculate Cell Viability Measure->Analyze End End: Assess Neuroprotection Analyze->End MPTP_Workflow Start Start: Acclimatize C57BL/6 mice Baseline Baseline Behavioral Testing (Rotarod, Pole Test) Start->Baseline MPTP Induce Parkinsonism with MPTP (4 injections, 2h intervals) Baseline->MPTP Treatment Daily administration of this compound (7-14 days) MPTP->Treatment Post_Behavioral Post-treatment Behavioral Testing Treatment->Post_Behavioral Euthanize Euthanize and collect brains Post_Behavioral->Euthanize Analyze Neurochemical (HPLC) and Immunohistochemical (TH staining) Analysis Euthanize->Analyze End End: Evaluate Neuroprotective Efficacy Analyze->End

References

Application Notes and Protocols for (E)-Cinnamamide Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide, a derivative of cinnamic acid, is a naturally occurring compound found in various plants.[1] The cinnamamide scaffold is a key component in numerous molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] Due to its therapeutic potential, this compound and its derivatives are of significant interest for in vivo research. However, a common challenge in preclinical animal studies is the compound's poor aqueous solubility, which can hinder its bioavailability and lead to inconsistent experimental results.

This document provides detailed application notes and protocols for the formulation of this compound for in vivo animal studies. It covers solubility data, recommended formulation strategies, detailed experimental procedures for preparation and administration, and a discussion of a potential signaling pathway.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point117.0 °C
In Vitro SolubilityDMSO: 100 mg/mL (679.45 mM)
Recommended Formulations for In Vivo Studies

The following table summarizes tested vehicle compositions for achieving a clear solution of this compound suitable for in vivo administration.

Vehicle CompositionAchievable ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.99 mM)Oral (gavage), Intraperitoneal
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.99 mM)Oral (gavage), Intravenous
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (16.99 mM)Oral (gavage)

Note: For sensitive animal models, consider reducing the DMSO concentration. A formulation of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline may be better tolerated.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mg/mL)

This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 1 mg/mL using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 µL of DMSO to create a 100 mg/mL stock solution. Ensure it is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add Co-solvents: In a sterile 1.5 mL microcentrifuge tube, add the following in the specified order, vortexing thoroughly after each addition:

    • 400 µL of PEG300

    • 10 µL of the 100 mg/mL this compound stock solution in DMSO.

    • 50 µL of Tween-80.

  • Add Saline: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.

  • Homogenize: Vortex the final solution vigorously until it is clear and homogenous. If any precipitation is observed, sonicate the solution for 5-10 minutes.

  • Final Concentration: The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Administration by Oral Gavage in Mice

This protocol provides a general guideline for administering the prepared this compound formulation to a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inches long with a ball tip for mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Calculate Dosing Volume: Weigh the mouse to determine the correct volume to administer. The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg. For a 25 g mouse, the maximum volume is 0.25 mL.

  • Prepare the Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Restrain the Animal: Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body of the mouse can be further secured by holding the tail.

  • Insert the Gavage Needle: Gently insert the gavage needle into the mouth, aiming towards the back of the throat. As the needle passes the pharynx, gently advance it down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and reposition.

  • Administer the Formulation: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.

  • Withdraw the Needle: Gently and slowly withdraw the gavage needle.

  • Monitor the Animal: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes post-administration and periodically thereafter as per the experimental protocol.

Protocol 3: Preparation of this compound Formulation for Intravenous Injection (1 mg/mL)

This protocol details the preparation of a 1 mL solution of this compound at 1 mg/mL using a cyclodextrin-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% w/v solution in sterile saline

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Weigh 10 mg of this compound and dissolve it in 100 µL of DMSO to make a 100 mg/mL stock solution.

  • Prepare the Formulation: In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add this compound Stock: While vortexing, slowly add 10 µL of the 100 mg/mL this compound stock solution to the SBE-β-CD solution.

  • Homogenize: Continue to vortex until the solution is clear and homogenous.

  • Final Concentration: The final concentration will be 1 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Mandatory Visualizations

Experimental Workflow for Oral Gavage Formulation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Final Formulation A Weigh this compound B Dissolve in DMSO A->B D Add Stock Solution B->D C Add PEG300 C->D E Add Tween-80 D->E F Add Saline E->F G_node Vortex to Homogenize F->G_node H Final Formulation (1 mg/mL) G_node->H

Caption: Workflow for preparing an this compound oral gavage solution.

Putative Signaling Pathway: Nrf2/ARE Activation

While the direct signaling pathway of this compound is not fully elucidated, derivatives of N-phenyl cinnamamide have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is a key regulator of cellular antioxidant responses.

G cluster_nucleus Cinnamamide This compound Derivative Keap1 Keap1 Cinnamamide->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_nuc->ARE binds

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antioxidant capacity of (E)-Cinnamamide and its derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This widely accepted method offers a rapid, simple, and inexpensive way to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][2]

This compound , a derivative of cinnamic acid, belongs to a class of compounds that have garnered significant interest for their potential biological activities, including antioxidant properties.[3][4] The protocol outlined below is designed to be a comprehensive guide for researchers in academic and industrial settings, providing a standardized methodology for reproducible and comparable results.

I. Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[5] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. When it reacts with an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), which results in a color change from deep violet to light yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the antioxidant.

II. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies for assessing the antioxidant capacity of chemical compounds.

A. Materials and Reagents:

  • This compound (or derivative)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive Control: Ascorbic acid, Trolox, or other known antioxidant

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

B. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark bottle or wrapped in aluminum foil at 4°C to prevent degradation from light.

  • DPPH Working Solution: Dilute the DPPH stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

  • Test Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.

C. Assay Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to individual wells.

    • Add 200 µL of the DPPH working solution to each well.

    • For the blank (control), add 20 µL of the solvent used for the samples and 200 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a set period, typically 30 minutes. The incubation time should be optimized based on the reaction kinetics of the specific compound being tested.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

D. Data Analysis:

  • Calculation of Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the test sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the test sample required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot the percentage of scavenging activity against the different concentrations of the test sample. The IC50 value can then be calculated from the resulting dose-response curve, often using linear regression analysis. A lower IC50 value indicates a higher antioxidant potency.

III. Quantitative Data Summary

The following table summarizes the reported antioxidant activity of various cinnamamide derivatives from different studies, primarily focusing on the DPPH assay. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

CompoundAssayIC50 Value (µg/mL)Reference
N–[(2–(4-chlorobenzylthio)phenylsulfonyl]cinnamamide (16f)DPPH310.50 ± 0.73--INVALID-LINK--
N–[(2–(1-naphthylmethylthio)phenylsulfonyl]cinnamamide (17d)DPPH574.41 ± 1.34--INVALID-LINK--
(E)-3-(4-methoxyphenyl)-1-(morpholino)prop-2-en-1-one (4i)DPPH19.43 ± 0.08--INVALID-LINK--
(E)-3-(3,4,5-trimethoxyphenyl)-1-(morpholino)prop-2-en-1-one (4j)DPPH19.09 ± 0.09--INVALID-LINK--
N-benzyl-3-(4-hydroxyphenyl) cinnamamide (5a)MTT16.15--INVALID-LINK--
Cinnamyl acetateDPPH0.16--INVALID-LINK--
Cinnamic acidDPPH0.18--INVALID-LINK--

IV. Visualized Experimental Workflow and Conceptual Diagrams

The following diagrams illustrate the experimental workflow of the DPPH assay and the conceptual basis of free radical scavenging.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Sample Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_rsa Calculate % Radical Scavenging Activity measure->calc_rsa calc_ic50 Determine IC50 Value calc_rsa->calc_ic50

DPPH Assay Experimental Workflow

Radical_Scavenging_Mechanism DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + H• Antioxidant This compound-H (Antioxidant) Antioxidant->DPPH_radical Donates H• Antioxidant_radical This compound• (Stable Radical) Antioxidant->Antioxidant_radical - H•

Free Radical Scavenging by an Antioxidant

References

(E)-Cinnamamide as a tool compound for studying enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide and its derivatives have emerged as a valuable class of tool compounds for studying the inhibition of various key enzymes implicated in a range of diseases. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of Histone Deacetylases (HDACs), α-glucosidase, and Epidermal Growth Factor Receptor (EGFR) kinases. The provided information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of this versatile scaffold.

Introduction

This compound, a naturally occurring compound, and its synthetic analogs have garnered significant interest in medicinal chemistry and chemical biology due to their diverse pharmacological activities. The core structure of this compound serves as a privileged scaffold for the design of potent and selective enzyme inhibitors. This document focuses on its application as a tool compound for studying three major classes of enzymes:

  • Histone Deacetylases (HDACs): These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers and other diseases.

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a major driver in the development and progression of various cancers.

Data Presentation

The inhibitory activities of various this compound derivatives against their respective target enzymes are summarized in the tables below. This quantitative data, primarily presented as IC50 values, allows for a comparative analysis of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of this compound Derivatives against Histone Deacetylases (HDACs)

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC4 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)HDAC11 IC50 (nM)Reference
Compound 11r 11.8498.13.95700.4308.22000.8900.4[1]
Compound 11w -------[1]
Compound 11y -------[1]
SAHA (control) -------[1]

Note: '-' indicates data not available in the cited source. SAHA (Suberanilohydroxamic acid) is a known pan-HDAC inhibitor.

Table 2: Inhibitory Activity of this compound Derivatives against α-Glucosidase

Compoundα-Glucosidase IC50 (mM)Source of α-GlucosidaseReference
Propylcinnamamide (3c) 0.71 ± 0.492Saccharomyces cerevisiae
Nitro propyl cinnamamide (4c) 0.75 ± 0.066Saccharomyces cerevisiae
Methoxyphenylcinnamamide (3g) 0.80 ± 1.416Saccharomyces cerevisiae
Isopropylcinnamamide (3d) 0.81 ± 0.757Saccharomyces cerevisiae
Nitro cinnamic acid (2a) 0.95 ± 0.008Saccharomyces cerevisiae
Acarbose (control) -Saccharomyces cerevisiae

Note: '-' indicates data not available in the cited source. Acarbose is a clinically used α-glucosidase inhibitor.

Table 3: Inhibitory Activity of this compound Derivatives against EGFR Kinase

CompoundEGFR Kinase IC50 (µM)Cancer Cell LineReference
Compound 2f 5.16-[2]
Compound 2j 7.37-
Compound 7g 1.22H1975 (mutant-type)
Afatinib (control) --

Note: '-' indicates data not available in the cited source. Afatinib is a known EGFR inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory potential of this compound and its derivatives.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives against HDAC enzymes.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • This compound derivative (test compound)

  • HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in the assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well black microplate, add 10 µL of HeLa nuclear extract.

    • Add 10 µL of the diluted this compound derivative or vehicle control (assay buffer with the same concentration of DMSO).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 450-460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric method to evaluate the inhibitory effect of this compound derivatives on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound derivative (test compound)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

  • Enzyme Reaction:

    • In a 96-well microplate, add 20 µL of the α-glucosidase solution (e.g., 2 U/mL) to each well.

    • Add 20 µL of the diluted this compound derivative or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 1 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Na2CO3 solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to measure the inhibition of EGFR kinase activity by this compound derivatives.

Materials:

  • Recombinant human EGFR kinase

  • This compound derivative (test compound)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well white microplate, add 1 µL of the diluted this compound derivative or vehicle control.

    • Add 2 µL of the EGFR kinase solution.

    • Add 2 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Protocol 4: Cellular HDAC Activity Assay

This protocol allows for the measurement of HDAC inhibition by this compound derivatives within a cellular context.

Materials:

  • Adherent or suspension cells

  • This compound derivative (test compound)

  • Cell culture medium

  • Cell-permeable HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Lysis/Developer solution (containing a cell lysis agent, a protease, and an HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere (for adherent cells).

    • Treat the cells with various concentrations of the this compound derivative or vehicle control for a desired period (e.g., 4-24 hours).

  • Substrate Incubation:

    • Add the cell-permeable HDAC substrate to each well.

    • Incubate the plate at 37°C for 1-3 hours.

  • Cell Lysis and Signal Development:

    • Add the Lysis/Developer solution to each well.

    • Shake the plate for 1-2 minutes and then incubate for 15 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence as described in Protocol 1.

  • Data Analysis: Determine the IC50 value for cellular HDAC inhibition.

Protocol 5: Western Blot Analysis of Histone Acetylation

This protocol is used to visualize the downstream effects of HDAC inhibition by examining the acetylation status of histones.

Materials:

  • Cells treated with this compound derivative

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells using RIPA buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated histone to the level of total histone to determine the relative increase in acetylation upon treatment with the this compound derivative.

Protocol 6: Kinetic Analysis of Enzyme Inhibition

This protocol describes how to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) using Lineweaver-Burk plots.

Procedure:

  • Perform Enzyme Assays: Conduct the enzyme inhibition assay (as described in Protocols 1, 2, or 3) using a range of substrate concentrations in the absence and presence of several fixed concentrations of the this compound derivative.

  • Calculate Initial Velocities: Determine the initial reaction velocity (V) for each substrate and inhibitor concentration.

  • Construct Lineweaver-Burk Plots:

    • Calculate the reciprocal of the initial velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V versus 1/[S] for each inhibitor concentration.

  • Analyze the Plots:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are affected proportionally).

  • Determine Ki: The inhibition constant (Ki) can be calculated from the slopes or intercepts of the Lineweaver-Burk plots using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the relationship: Slope(inhibited) = Slope(uninhibited) * (1 + [I]/Ki), where [I] is the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound as an enzyme inhibitor.

HDAC_Signaling_Pathway HDAC HDAC Deacetylated_Histones Histones (deacetylated) HDAC->Deacetylated_Histones Deacetylation Histones Histones (acetylated) Histones->HDAC Substrate Chromatin Condensed Chromatin Deacetylated_Histones->Chromatin Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression E_Cinnamamide This compound E_Cinnamamide->HDAC Inhibition

Caption: Simplified HDAC signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to EGFR_dimer EGFR Dimer (activated) EGFR->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation E_Cinnamamide This compound E_Cinnamamide->EGFR_dimer Inhibits Kinase Activity

Caption: Overview of the EGFR signaling pathway and its inhibition by this compound.

Experimental_Workflow_IC50 Start Start Prepare_Reagents Prepare Enzyme, Substrate, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Enzyme with This compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (Fluor/Color/Lum) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Plot_Curve End End Plot_Curve->End

Caption: General experimental workflow for determining the IC50 of this compound.

Kinetic_Analysis_Workflow Start Start Vary_Concentrations Vary Substrate and Inhibitor Concentrations Start->Vary_Concentrations Measure_Velocities Measure Initial Reaction Velocities (V) Vary_Concentrations->Measure_Velocities Calculate_Reciprocals Calculate 1/V and 1/[S] Measure_Velocities->Calculate_Reciprocals Plot_Lineweaver_Burk Construct Lineweaver-Burk Plot Calculate_Reciprocals->Plot_Lineweaver_Burk Analyze_Plot Analyze Plot to Determine Mode of Inhibition Plot_Lineweaver_Burk->Analyze_Plot Calculate_Ki Calculate Ki Analyze_Plot->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for kinetic analysis of enzyme inhibition by this compound.

References

Application Note and Protocol for Evaluating (E)-Cinnamamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide, a derivative of cinnamic acid found in various plants, has garnered interest for its potential pharmacological activities.[1][2] Preliminary studies suggest that cinnamamide and its derivatives may possess antitumor properties with some studies indicating low cytotoxicity in certain cell lines, while others demonstrate induction of apoptosis, warranting a thorough investigation into their cytotoxic profiles.[2][3][4] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cultured mammalian cells using established cell-based assays. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.

Core Principles of Cytotoxicity Assays

Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology to evaluate the potential of a compound to cause cell damage or death. These assays measure various cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and the activation of cell death pathways like apoptosis and necrosis.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines have been used to evaluate the cytotoxicity of cinnamamide and its derivatives, including human cervical (HeLa), ovarian (SKOV-3), breast (MCF-7), liver (HepG2), and murine leukemia (P388) cells. The choice of cell line should be guided by the specific research question.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

This protocol is based on common LDH assay procedures.

  • Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reagent Preparation: Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Reaction: Add 50 µL of the prepared assay reagent to each well containing the supernatant.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol

This protocol follows standard procedures for Annexin V staining.

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cell Viability determined by MTT Assay

This compound Conc. (µM)Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Vehicle Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]

Table 2: Cytotoxicity determined by LDH Assay

This compound Conc. (µM)Absorbance (490 nm) ± SD% Cytotoxicity ± SD
0 (Vehicle Control)[Value]0
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
Positive Control (Lysis)[Value]100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-) ± SD% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
0 (Vehicle Control)[Value][Value][Value]
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay (Viability) incubate2->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) incubate2->ldh Enzyme Release apoptosis Annexin V/PI Assay (Apoptosis) incubate2->apoptosis Cell Death Mechanism analysis Calculate % Viability, % Cytotoxicity, % Apoptosis mtt->analysis ldh->analysis apoptosis->analysis ic50 Determine IC50 analysis->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_cell_states Cell States Detected by Annexin V/PI live Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) live->early_apoptosis PS Translocation necrosis Primary Necrosis (Annexin V- / PI+) live->necrosis Membrane Damage late_apoptosis Late Apoptosis / Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Principles of apoptosis detection using Annexin V and PI staining.

References

Application Notes & Protocols: Encapsulation of (E)-Cinnamamide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-Cinnamamide, the amide derivative of cinnamic acid, is a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][2][3]. Like many natural bioactive compounds, its therapeutic application is often hindered by poor aqueous solubility and stability, which limits bioavailability. Encapsulation technologies provide a robust strategy to overcome these limitations by entrapping the active molecule within a carrier system. This approach can enhance solubility, protect the compound from degradation, enable controlled release, and facilitate targeted delivery[4][5].

This document provides an overview of key encapsulation techniques for this compound and related derivatives, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Encapsulation Techniques and Quantitative Data

Several nano-delivery systems have been explored for cinnamic acid and its derivatives, which serve as excellent models for the encapsulation of this compound. The primary goals of these techniques are to improve stability, solubility, and therapeutic efficacy.

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely used for drug delivery. They can effectively encapsulate hydrophobic compounds, protect them from premature degradation, and provide sustained release profiles.

Table 1: Physicochemical Properties of Polymeric Nanoparticles for Cinnamic Acid Derivatives

Carrier SystemActive CompoundParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading Capacity (DLC%)Reference
PLGA NPs(E)-Cinnamic Acid186.30.047 - 0.245-28.4776.98%-
WPI-Dextran-ChS NPsCinnamaldehyde~1850.22-76.57%19.02%
Dextran-Acetal-HCPT NPsCinnamaldehyde~166.4~0.15~-16.457.6%21.6%

PDI: Polydispersity Index; WPI: Whey Protein Isolate; ChS: Chondroitin Sulfate; HCPT: 10-hydroxy camptothecin.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic guest molecules. This non-covalent inclusion complexation enhances the aqueous solubility, stability, and bioavailability of the guest compound. β-cyclodextrin is commonly used for this purpose.

Table 2: Encapsulation Data for Cinnamaldehyde-Cyclodextrin Complexes

Carrier SystemActive CompoundMolar Ratio (β-CD:CIN)Particle SizeEncapsulation Efficiency (EE%)Reference
β-Cyclodextrintrans-Cinnamaldehyde1:3 (0.3% β-CD)Increased with ratio1.50 - 5.88%
β-Cyclodextrintrans-Cinnamaldehyde1:1 (1.8% β-CD)Increased with ratio< 50%

CIN: Cinnamaldehyde. Note: Higher β-CD concentration (1.8%) resulted in higher encapsulation efficiency compared to 0.3%.

Experimental Protocols

The following protocols are adapted from methodologies for encapsulating structurally similar compounds and can be optimized for this compound.

This protocol is based on the solvent evaporation method used for encapsulating (E)-Cinnamic Acid.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a pre-weighed amount of this compound and PLGA in the organic solvent (e.g., 5 mg of Cinnamamide and 50 mg of PLGA in 2 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 800 rpm) on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator on an ice bath (e.g., 40% amplitude for 2 minutes) to form a nanoemulsion (o/w).

  • Solvent Evaporation: Leave the nanoemulsion under magnetic stirring at room temperature for at least 4 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step three times to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final pellet in deionized water for immediate characterization or freeze-dry for long-term storage.

This protocol is based on the saturated solution method for preparing trans-cinnamaldehyde-β-CD complexes.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer with heating

  • 0.45 µm filter

  • Freeze-dryer

Procedure:

  • β-CD Solution: Prepare a saturated solution of β-Cyclodextrin in deionized water by stirring and heating to 60°C.

  • Cinnamamide Solution: Dissolve a pre-weighed amount of this compound in a minimal amount of ethanol.

  • Complexation: Add the this compound solution dropwise into the saturated β-CD solution under continuous stirring at 60°C. A molar ratio (e.g., 1:1) should be targeted.

  • Crystallization: Allow the mixture to cool down slowly to room temperature and then store at 4°C for 24 hours to facilitate the precipitation of the inclusion complex.

  • Filtration: Filter the resulting precipitate through a 0.45 µm filter.

  • Washing: Wash the collected solid with a small amount of cold deionized water and then with ethanol to remove any surface-adsorbed this compound.

  • Drying: Dry the final product by freeze-drying to obtain a fine powder of the inclusion complex.

Characterization Protocols

Principle: An indirect method is commonly used where the amount of unencapsulated drug in the supernatant is quantified.

Procedure:

  • After centrifugation of the nanoparticle suspension (Protocol 1, Step 6), collect the supernatant.

  • Quantify the concentration of free this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate EE% and DLC% using the following formulas:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] × 100

    • DLC (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] × 100

Visualizations: Workflows and Signaling Pathways

G prep Phase Preparation (Aqueous & Organic) emul Emulsification (High-Speed Stirring) prep->emul soni Sonication (Size Reduction) emul->soni evap Solvent Evaporation soni->evap wash Purification (Centrifugation & Washing) evap->wash char Characterization (Size, EE%, DLC%) wash->char storage Lyophilization & Storage wash->storage

Workflow for polymeric nanoparticle preparation and characterization.

G sol_cd Prepare Saturated β-CD Solution (60°C) mix Mix Solutions (Stirring at 60°C) sol_cd->mix sol_drug Dissolve Cinnamamide in Ethanol sol_drug->mix cool Cooling & Precipitation (4°C, 24h) mix->cool filter Filtration & Washing cool->filter dry Freeze-Drying filter->dry product Final Complex Powder dry->product

Workflow for β-cyclodextrin inclusion complex formation.

Certain N-phenyl cinnamamide derivatives have been shown to protect cells against oxidative stress by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Associated Cul3->Nrf2 Ubiquitination & Degradation Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Induces Transcription Cell Cellular Protection Genes->Cell Cinnamamide This compound Derivative Cinnamamide->Keap1 Induces Conformational Change ROS Oxidative Stress (e.g., t-BHP) ROS->Keap1 Induces Conformational Change

Activation of the Nrf2/ARE antioxidant pathway by cinnamamides.

References

Troubleshooting & Optimization

Troubleshooting (E)-Cinnamamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a derivative of cinnamic acid, a naturally occurring organic compound.[1] It typically appears as a white to pale yellow crystalline solid.[2] Key properties are summarized in the table below.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility for this compound.[3][4][5] It is advisable to use newly opened or anhydrous DMSO, as the presence of water can affect compound stability and solubility.

Q3: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is recommended to aliquot the stock solution into single-use volumes.

Q4: My this compound precipitated out of the cell culture medium after I added it from my DMSO stock. Why did this happen and how can I prevent it?

This is a common issue with hydrophobic compounds like this compound. Precipitation occurs because the compound is highly soluble in the DMSO stock but has low solubility in the aqueous environment of the cell culture medium. When the concentrated stock is diluted, the this compound "crashes out" of solution.

To prevent this, consider the following troubleshooting steps:

  • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Optimize the dilution method. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Prepare an intermediate dilution. First, dilute your high-concentration DMSO stock to a lower concentration in DMSO, and then add this intermediate stock to the pre-warmed medium.

  • Ensure the final concentration of this compound is below its maximum soluble concentration in your specific cell culture medium. You may need to perform a solubility test to determine this (see Experimental Protocols).

  • Keep the final DMSO concentration low. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on cell viability and function.

Data Presentation

Table 1: Physicochemical Properties and Storage Recommendations for this compound

PropertyValueReference
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point148-150 °C
Storage of Powder
-20°C3 years
4°C2 years
Storage of DMSO Stock Solution
-80°C6 months
-20°C1 month

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO100 mg/mL (679.49 mM)
EthanolSoluble
WaterLimited solubility
Formulation for In Vivo Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.99 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.99 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (16.99 mM)

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding this compound stock to cell culture medium.

Possible Cause Suggested Solution
"Crashing out" due to poor aqueous solubility. 1. Pre-warm the cell culture medium to 37°C.2. Add the DMSO stock solution dropwise while gently vortexing the medium.3. Prepare an intermediate dilution of the stock in pre-warmed medium before adding to the final culture volume.
Final concentration exceeds the solubility limit. 1. Determine the maximum soluble concentration of this compound in your specific medium (see Protocol 1).2. Ensure your final working concentration is below this limit.
High concentration of DMSO stock. Prepare a less concentrated DMSO stock to reduce the volume needed for dilution, which can help with dispersion.

Issue 2: Precipitate forms over time in the incubator.

Possible Cause Suggested Solution
Temperature fluctuations. Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.
Evaporation of media. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. Ensure proper humidification of the incubator.
Interaction with media components. Some media components, like calcium and phosphate, can precipitate, especially with pH changes. Ensure the pH of your medium is stable. The presence of serum can sometimes help to solubilize hydrophobic compounds by binding to proteins like albumin.
Compound degradation. This compound may have limited stability in aqueous solutions over extended periods. Consider refreshing the media with freshly prepared this compound for long-term experiments.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Ensure the powder is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare a serial dilution of the this compound stock in DMSO. For example, prepare 2-fold serial dilutions to get a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).

  • Pre-warm your cell culture medium to 37°C.

  • Add the diluted stocks to the medium. In a 96-well plate or microcentrifuge tubes, add a fixed volume of each DMSO dilution to a corresponding volume of your pre-warmed medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution (final DMSO concentration of 1%). Include a DMSO-only control.

  • Incubate and Observe. Incubate the plate at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Assess Precipitation.

    • Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or precipitate.

    • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine the Maximum Soluble Concentration. The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under these conditions.

Visualizations

Potential Signaling Pathway of this compound Derivatives

Some cinnamamide derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1 Keap1 Keap1->Nrf2 sequesters Cinnamamide This compound Derivative Cinnamamide->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by this compound derivatives.

Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for addressing the precipitation of this compound in cell culture media.

Troubleshooting_Workflow Start Start: Precipitate Observed Check_Stock Check Stock Solution: - Completely dissolved? - Correct solvent (anhydrous DMSO)? Start->Check_Stock Check_Dilution Review Dilution Protocol: - Medium pre-warmed to 37°C? - Dropwise addition with mixing? Check_Stock->Check_Dilution Determine_Solubility Determine Max Soluble Concentration (See Protocol 1) Check_Dilution->Determine_Solubility Compare_Concentration Is Working Concentration < Max Soluble Concentration? Determine_Solubility->Compare_Concentration Optimize_Protocol Optimize Dilution Protocol: - Slower addition - Intermediate dilution Compare_Concentration->Optimize_Protocol Yes Lower_Concentration Lower Working Concentration Compare_Concentration->Lower_Concentration No Check_Incubation Investigate Incubation Conditions: - Temperature stability - Media evaporation Optimize_Protocol->Check_Incubation End_Unresolved Issue Persists: Consider formulation strategies (e.g., co-solvents, cyclodextrins) Optimize_Protocol->End_Unresolved Lower_Concentration->Determine_Solubility End_Resolved Issue Resolved Check_Incubation->End_Resolved Check_Incubation->End_Unresolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Optimizing reaction conditions for high-yield (E)-Cinnamamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-cinnamamide for high yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. Ensure the reaction is stirred vigorously and allowed to proceed for the recommended time. If necessary, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

  • Purity of Starting Materials: Impurities in the starting materials, such as cinnamic acid or the amine source, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, commercial samples of cinnamaldehyde, a precursor to cinnamic acid, may contain cinnamic acid as an impurity due to air oxidation and should be purified before use[2].

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.

    • Solution: Review the reaction parameters, including temperature, solvent, and catalyst loading. Small-scale experiments to screen a range of conditions can help identify the optimal settings for your reaction[1].

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Minimize the number of transfers between flasks. During aqueous extractions, check the aqueous phase by TLC or LCMS to ensure no product is being discarded[3]. When purifying by column chromatography, ensure proper selection of the eluent to achieve good separation without excessive loss of the product.

Question: How can I minimize the formation of byproducts?

Answer:

Side reactions can compete with the desired amide formation, leading to a lower yield and complicating purification. Here are strategies to minimize byproduct formation:

  • Aza-Michael Addition: When using methyl cinnamate (B1238496) as a starting material, a potential side-product can result from an aza-Michael addition[4].

    • Solution: Using a lower concentration of methyl cinnamate can help inhibit this side reaction. Additionally, optimizing the substrate molar ratio is crucial. For the synthesis of N-phenethylcinnamamide, a molar ratio of 1:2 (methyl cinnamate: phenylethylamine) was found to be optimal.

  • Reaction with Urea: In the thermal reaction of cinnamic acid with urea, besides the desired dihydrouracil, a β-ureide of β-phenylpropionic acid can be formed as a major byproduct.

    • Solution: Carefully controlling the reaction temperature and time is crucial. Lowering the temperature to around 190°C and adjusting the reaction time can help improve the yield of the desired product.

Question: What is the best way to purify my this compound product?

Answer:

The purification method for this compound depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: For many cinnamamide derivatives, recrystallization is an effective method for purification.

    • Protocol: The crude product can be recrystallized from a suitable solvent, such as water or ethanol-water mixtures. After recrystallization, the product should be thoroughly dried under high vacuum to remove any residual solvent.

  • Column Chromatography: For complex mixtures or to obtain very high purity, column chromatography on silica (B1680970) gel is a common and effective method.

    • Protocol: The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a silica gel column. The product is then eluted with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. The fractions containing the pure product are collected and the solvent is evaporated.

Frequently Asked Questions (FAQs)

What are the common starting materials for this compound synthesis?

This compound and its derivatives can be synthesized from several starting materials, including:

  • Cinnamic acid: This is a common precursor and can be reacted with an amine in the presence of a coupling agent or after conversion to an activated derivative.

  • Cinnamoyl chloride: This is a highly reactive derivative of cinnamic acid that readily reacts with amines or ammonia (B1221849) to form the corresponding amide.

  • Methyl cinnamate: This ester can undergo amidation with amines, often catalyzed by enzymes.

Which catalysts are effective for this compound synthesis?

A variety of catalysts can be used, depending on the synthetic route:

  • Enzymatic Catalysts: Immobilized lipases, such as Lipozyme TL IM, have been shown to be highly efficient for the synthesis of cinnamamides from methyl cinnamates and amines under mild conditions.

  • Coupling Agents: For the direct amidation of cinnamic acid, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used in Steglich esterification, which can be adapted for amidation. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is another effective coupling agent.

  • Activating Agents for Carboxylic Acids: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert cinnamic acid to the more reactive cinnamoyl chloride.

What are the typical reaction conditions?

Reaction conditions vary significantly depending on the chosen synthetic method:

  • Enzymatic Synthesis: These reactions are typically carried out under mild conditions, with temperatures ranging from 30°C to 55°C in organic solvents like tert-amyl alcohol.

  • Chemical Synthesis from Cinnamoyl Chloride: The reaction of cinnamoyl chloride with ammonia or amines is often performed at low temperatures (e.g., in an ice bath) to control the reactivity.

  • Direct Amidation of Cinnamic Acid: Reactions using coupling agents are often run at room temperature or with mild heating (40-45°C).

Which analytical techniques are best for monitoring the reaction progress and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the disappearance of starting materials and the appearance of the product.

  • Product Characterization: The structure and purity of the final this compound product are typically confirmed using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H bonds.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Melting Point Analysis: To assess the purity of the crystalline product.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and yields.

Table 1: Enzymatic Synthesis of Cinnamamide Derivatives

CatalystStarting MaterialsMolar RatioSolventTemperature (°C)TimeYield/ConversionReference
Lipozyme TL IMMethyl 4-chlorocinnamate, Phenylethylamine1:2tert-amyl alcohol4540 min91.3% conversion
Lipozyme TL IMMethyl Cinnamates, Phenylethylamines-Acetonitrile4048 h93.1% conversion

Table 2: Chemical Synthesis of this compound

Starting MaterialsReagentsSolventTemperature (°C)TimeYieldReference
trans-Cinnamic acid chloride, Ammonia-tert-butyl methyl ether0 to RT30 min78%
Cinnamic acid, Urea--1901 h18% (dihydrouracil)
Cinnamic acid, Various alcoholsEDC, DMAPAcetonitrile40-4545 min~70% (average for esters)

Experimental Protocols

1. Synthesis of this compound from trans-Cinnamoyl Chloride and Ammonia

  • Place 10 mL of concentrated aqueous ammonia solution in a 100 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel.

  • Cool the flask in an ice bath.

  • Prepare a solution of 1.66 g (10.0 mmol) of trans-cinnamoyl chloride in 10 mL of tert-butyl methyl ether and place it in the addition funnel.

  • Add the cinnamoyl chloride solution dropwise to the stirred ammonia solution over approximately 15 minutes, ensuring the reaction does not become too vigorous.

  • After the addition is complete, continue stirring at room temperature for 30 minutes. A fine white solid will precipitate.

  • Transfer the contents of the flask to a 100 mL separating funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase three times with 10 mL of ethyl acetate each time.

  • Combine all the organic phases and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent using a rotary evaporator.

  • The resulting white solid is this compound. Dry the product under high vacuum until a constant weight is achieved.

2. Enzymatic Synthesis of N-phenethylcinnamamide

  • The synthesis is carried out in a continuous-flow microreactor packed with Lipozyme® TL IM.

  • Prepare a solution of methyl cinnamate and phenylethylamine in tert-amyl alcohol with a molar ratio of 1:2.

  • Set the reaction temperature to 45°C.

  • Pump the substrate solution through the microreactor at a flow rate that allows for a residence time of 40 minutes.

  • Collect the product mixture at the outlet of the microreactor.

  • The product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis SM Starting Materials (e.g., Cinnamic Acid, Amine) ReactionVessel Reaction Setup (Heating, Stirring) SM->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst/Reagent Catalyst->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Reaction Monitoring (TLC/HPLC) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

References

How to improve the stability of (E)-Cinnamamide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-Cinnamamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous buffers?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like other amide-containing molecules, this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate this degradation process. Additionally, exposure to UV light may lead to photoisomerization from the (E)-isomer to the less stable (Z)-isomer or other photodegradation reactions.

Q2: What is the main degradation pathway for this compound in experimental buffers?

A2: The principal degradation pathway for this compound in aqueous buffers is hydrolysis of the amide bond. This reaction yields cinnamic acid and ammonia. The rate of hydrolysis is generally slowest at a neutral pH and increases under acidic or basic conditions.

Q3: What are the expected degradation products of this compound?

A3: The primary and most anticipated degradation product of this compound hydrolysis is (E)-Cinnamic acid. Under certain conditions, further degradation of cinnamic acid could occur. In the presence of strong oxidizing agents, other degradation products may be formed. It is also possible for this compound to isomerize to (Z)-Cinnamamide upon exposure to light.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate and quantify the intact this compound from its degradation products, allowing you to track its concentration over time.

Q5: Are there any general tips for preparing and storing this compound stock solutions?

A5: Yes. To maximize the stability of your this compound stock solutions, consider the following:

  • Solvent: Due to its limited aqueous solubility, dissolve this compound in an appropriate organic co-solvent like DMSO or ethanol (B145695) before preparing aqueous buffer solutions.

  • pH: Prepare solutions in buffers with a pH as close to neutral (pH 7) as your experimental conditions allow.

  • Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Freshness: Prepare fresh working solutions from your stock solution immediately before each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in the experimental buffer.1. Verify solution stability: Use HPLC to analyze the concentration of this compound in your buffer at different time points under your experimental conditions (temperature, pH). 2. Optimize buffer conditions: If degradation is observed, adjust the buffer pH to be closer to neutral, if possible. 3. Control temperature: Perform experiments at the lowest feasible temperature. 4. Protect from light: Ensure all solutions containing this compound are protected from light.
Precipitation of this compound in the aqueous buffer. Poor solubility of this compound in the aqueous buffer.1. Increase co-solvent concentration: If your experiment allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final buffer. Be mindful of the potential effects of the co-solvent on your experimental system. 2. pH adjustment: The solubility of this compound and its primary degradant, cinnamic acid, can be pH-dependent. Investigate the solubility at different pH values to find an optimal range for your experiment.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products or impurities.1. Conduct a forced degradation study: Subject your this compound solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can be used to identify the chemical structure of the unknown peaks.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Buffers
Factor Effect on Stability Primary Degradation Pathway Key Considerations
pH Decreased stability in acidic (pH < 4) and basic (pH > 8) conditions. Optimal stability is expected around neutral pH.Acid and base-catalyzed hydrolysis of the amide bond.Select a buffer with a pH as close to neutral as the experiment permits.
Temperature Increased temperature accelerates the rate of degradation.Increased rate of hydrolysis.Maintain solutions at the lowest practical temperature. For long-term storage, freezing (-20°C or -80°C) is recommended.
Light Exposure to UV light can cause photoisomerization to the (Z)-isomer and potentially other photodegradation products.Photoisomerization, photodegradation.Protect all solutions from light using amber vials or by wrapping containers in foil.
Buffer Composition The specific buffer components could potentially interact with this compound, although this is less common for simple buffers.Catalysis of hydrolysis or other reactions.Use common, well-characterized buffers like phosphate (B84403) or TRIS buffers unless specific buffer components are required for the experiment.
Oxidizing Agents The presence of oxidizing agents may lead to oxidative degradation of the molecule.Oxidation of the double bond or aromatic ring.Avoid the use of buffers or reagents containing strong oxidizing agents unless it is a deliberate part of the experimental design.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the drug (100 µg/mL in a 50:50 mixture of methanol and water) at 80°C for 24 hours.

  • Photostability: Expose a solution of the drug (100 µg/mL in a 50:50 mixture of methanol and water) in a transparent container to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2 for method development guidelines) to determine the extent of degradation and to observe the formation of degradation products.

  • For structural elucidation of major degradation products, LC-MS/MS analysis is recommended.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating RP-HPLC method for this compound.

1. Initial Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound (approximately 270-280 nm).

  • Injection Volume and Flow Rate: Start with a 20 µL injection volume and a flow rate of 1.0 mL/min.

2. Method Optimization:

  • Inject a mixture of the unstressed drug and the samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient profile, pH, and flow rate to achieve adequate separation and resolution between the parent this compound peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

3. Method Validation (according to ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients.

  • Linearity: Establish a linear relationship between the concentration of this compound and its detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

degradation_pathway E_Cinnamamide This compound Z_Cinnamamide (Z)-Cinnamamide E_Cinnamamide->Z_Cinnamamide Photoisomerization (UV Light) Cinnamic_Acid (E)-Cinnamic Acid E_Cinnamamide->Cinnamic_Acid Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products E_Cinnamamide->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prepare_Stock->Acid Base Base Hydrolysis Prepare_Stock->Base Oxidation Oxidation Prepare_Stock->Oxidation Thermal Thermal Stress Prepare_Stock->Thermal Photo Photostability Prepare_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS

Caption: Workflow for a forced degradation study of this compound.

stability_logic Compound_Stable Is the compound stable? Proceed Proceed with Experiment Compound_Stable->Proceed Yes Troubleshoot Troubleshoot Stability Compound_Stable->Troubleshoot No Check_pH Check Buffer pH Troubleshoot->Check_pH Check_Temp Check Temperature Troubleshoot->Check_Temp Check_Light Check Light Exposure Troubleshoot->Check_Light Optimize Optimize Conditions Check_pH->Optimize Check_Temp->Optimize Check_Light->Optimize Optimize->Compound_Stable

Caption: Logical workflow for troubleshooting this compound stability.

Technical Support Center: (E)-Cinnamamide and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-cinnamamide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

General FAQs

Q1: What is this compound and what are its basic properties?

This compound is a derivative of cinnamic acid.[1] It is a white to off-white crystalline powder.[2][3] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₉NO[3][4]
Molecular Weight147.17 g/mol
Melting Point148-150 °C
SolubilitySoluble in DMSO and Methanol. Insoluble in cold water, slightly soluble in hot water.
UV λmaxApproximately 310 nm (for cinnamates)

Troubleshooting Guide for Common Biochemical Assays

Cell Viability Assays (MTT, MTS, XTT)

Q2: Can this compound interfere with MTT assays?

While direct studies on this compound interference are limited, its chemical structure suggests a potential for interference. The conjugated double bond and aromatic ring in its structure could potentially have reducing properties, which may lead to the reduction of the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This would result in a false positive, suggesting higher cell viability than is actually the case.

Q3: I am seeing unexpectedly high cell viability in my MTT assay when using this compound. What should I do?

This could be due to direct reduction of the MTT reagent by this compound. To troubleshoot this, you should perform a cell-free control experiment.

Experimental Workflow for Cell-Free MTT Interference Test:

MTT_Interference_Workflow cluster_exp Experiment cluster_analysis Analysis A Prepare this compound dilutions in culture medium C Add this compound dilutions to wells (no cells) A->C B Prepare MTT solution D Add MTT solution to wells B->D C->D E Incubate for the same duration as your cell-based assay D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Compare to vehicle control (no compound) G->H

Workflow for assessing this compound interference in a cell-free MTT assay.

If you observe an increase in absorbance in the presence of this compound in this cell-free system, it indicates direct interference.

Q4: My cell-free control confirms this compound interferes with the MTT assay. What are my alternatives?

If interference is confirmed, consider using a cell viability assay with a different mechanism, such as:

  • Trypan Blue Exclusion Assay: This method assesses cell membrane integrity and is less likely to be affected by the chemical properties of this compound.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a measure of cell number.

  • LDH Release Assay: This assay measures lactate (B86563) dehydrogenase released from damaged cells and is an indicator of cytotoxicity.

Protein Quantification Assays (Bradford and BCA)

Q5: Could this compound interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in absorbance. Interference in this assay is typically caused by substances that interact with the dye or alter the pH of the solution. While less common, compounds with strong absorbance near 595 nm could also interfere. Given that cinnamates have a λmax around 310 nm, direct absorbance interference is unlikely. However, it is always good practice to perform a control.

Q6: How can I check for this compound interference in my Bradford assay?

You can perform a control experiment by measuring the absorbance of this compound in the Bradford reagent without any protein.

Q7: Is this compound likely to interfere with the BCA protein assay?

The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA to produce a colored product. This assay is susceptible to interference from reducing agents. The conjugated system in this compound may confer some reducing potential, which could lead to an overestimation of protein concentration.

Troubleshooting Logic for Protein Assay Interference:

Protein_Assay_Troubleshooting Start Unexpected protein concentration? Check_Compound Does this compound have reducing properties or absorb near assay wavelength? Start->Check_Compound Run_Control Run a control with this compound and assay reagent (no protein) Check_Compound->Run_Control Interference Interference detected? Run_Control->Interference No_Interference No interference. Check other experimental variables. Interference->No_Interference No Precipitate Remove interfering substance by protein precipitation (e.g., acetone (B3395972) or TCA) Interference->Precipitate Yes Alternative_Assay Use an alternative protein assay with a different mechanism Precipitate->Alternative_Assay If precipitation is not feasible

Decision-making process for troubleshooting protein assay interference.
Luciferase Reporter Assays

Q8: Can this compound affect my luciferase reporter assay results?

Luciferase assays are enzymatic reactions that produce light, and they can be inhibited by a wide range of small molecules. Potential mechanisms of interference include:

  • Direct inhibition of the luciferase enzyme.

  • Quenching of the light signal.

  • Stabilization of the luciferase enzyme, leading to higher than expected signals.

  • Absorption of emitted light if the compound is colored.

Given that this compound is a bioactive molecule, direct interaction with the luciferase enzyme is possible.

Q9: I am observing inconsistent or unexpected results in my dual-luciferase assay with this compound. How can I troubleshoot this?

  • Perform a cell-free luciferase inhibition assay: Add this compound to a solution containing recombinant luciferase and its substrate. A decrease in luminescence compared to a vehicle control indicates direct enzyme inhibition.

  • Check for light absorption: Measure the absorbance spectrum of this compound. While its main absorbance is in the UV range, any absorbance in the emission range of luciferase (typically 550-570 nm for firefly luciferase) could cause quenching.

  • Use a structurally unrelated internal control reporter: If using a dual-luciferase system, ensure that both luciferases (e.g., Firefly and Renilla) are not similarly affected. If both are inhibited, it points to a general interference mechanism.

Detailed Experimental Protocols

For your convenience, here are links to detailed protocols for the assays discussed:

  • MTT Assay: [Link to a standard protocol]

  • Bradford Assay: [Link to a standard protocol]

  • BCA Assay: [Link to a standard protocol]

  • Luciferase Reporter Assay: [Link to a standard protocol]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform appropriate controls for your specific experimental conditions.

References

Technical Support Center: High-Purity (E)-Cinnamamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the method of choice due to its simplicity and cost-effectiveness, especially for removing minor impurities.[1] Column chromatography is highly effective for separating the target compound from impurities with similar polarities.[2][3][4][5]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. For aromatic amides like cinnamamide, polar solvents such as ethanol (B145695), acetone, or acetonitrile (B52724) are often good choices. Mixed solvent systems, like ethanol/water or ethyl acetate (B1210297)/hexane (B92381), can also be employed to achieve the desired solubility profile. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities present. To troubleshoot this, you can try the following:

  • Add more solvent: This can keep the compound dissolved at a lower temperature, allowing for crystallization to occur upon slower cooling.

  • Change the solvent system: Use a solvent with a lower boiling point or a different polarity.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

Q4: What are the common impurities I might encounter in my crude this compound?

A4: Common impurities can include unreacted starting materials such as cinnamic acid or the aminating agent, as well as byproducts from the synthesis. For instance, if synthesizing from cinnamic acid, residual acid is a common impurity. Side reactions can also lead to the formation of related amide derivatives or isomers.

Q5: How can I monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography and assessing the purity of fractions. For final purity assessment of the isolated this compound, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or no crystal formation upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the flask or adding a seed crystal.
The product precipitates as an oil ("oiling out"). - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Try a different solvent or solvent system with a lower boiling point.
Colored impurities are present in the final crystals. - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase composition using TLC as a guide. A gradient elution may be necessary.- Reduce the amount of crude product loaded onto the column.
The product is eluting too quickly (low retention). - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
The product is eluting too slowly or not at all (high retention). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Streaking or tailing of the product band. - The sample was not loaded onto the column in a concentrated band.- The column was not packed uniformly.- Dissolve the sample in a minimal amount of the mobile phase before loading.- Ensure the column is packed carefully and uniformly, without any air bubbles or cracks.
Cracked or channeled chromatography bed. - The column has run dry.- The packing has settled unevenly.- Always keep the solvent level above the top of the stationary phase.- Repack the column.

Data Presentation

The following table provides a summary of expected outcomes from different purification methods for this compound, based on typical laboratory results.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Single Solvent Recrystallization (Ethanol) 95 - 9870 - 85Simple, cost-effective, good for removing minor, less soluble impurities.May not be effective for impurities with similar solubility; potential for "oiling out".
Mixed Solvent Recrystallization (Ethyl Acetate/Hexane) 97 - 9965 - 80Allows for fine-tuning of solubility; can be effective for a wider range of impurities.More complex to optimize the solvent ratio; higher chance of "oiling out" if not done carefully.
Gravity Column Chromatography (Silica Gel) > 9950 - 70High separation efficiency; capable of removing closely related impurities.More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Flash Column Chromatography (Silica Gel) > 9960 - 75Faster than gravity chromatography; maintains high separation efficiency.Requires a pressure source; still solvent-intensive compared to recrystallization.

Experimental Protocols

Recrystallization of this compound from Ethanol/Water

Objective: To purify crude this compound by recrystallization using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely. Heat the solution gently on a hot plate.

  • Once the solid is dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or air dry.

Column Chromatography of this compound

Objective: To purify crude this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack uniformly without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin the elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and moving to higher ratios of ethyl acetate).

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start: Crude this compound tlc_analysis Initial Purity Assessment (TLC) start->tlc_analysis decision_purity Is Purity > 95%? tlc_analysis->decision_purity end_product High-Purity this compound decision_purity->end_product Yes choose_method Select Purification Method decision_purity->choose_method No recrystallization Recrystallization choose_method->recrystallization Minor Impurities column_chrom Column Chromatography choose_method->column_chrom Complex Mixture recryst_outcome Recrystallization Outcome recrystallization->recryst_outcome chrom_outcome Chromatography Outcome column_chrom->chrom_outcome oiling_out Issue: Oiling Out recryst_outcome->oiling_out Oil Formed low_recovery Issue: Low Recovery recryst_outcome->low_recovery Low Yield final_purity_check Final Purity Analysis (HPLC, NMR) recryst_outcome->final_purity_check Successful poor_separation Issue: Poor Separation chrom_outcome->poor_separation Impure Fractions no_elution Issue: No Elution chrom_outcome->no_elution Product Stuck chrom_outcome->final_purity_check Successful troubleshoot_oil Troubleshoot: - Change solvent - Add co-solvent - Seed crystals oiling_out->troubleshoot_oil troubleshoot_recovery Troubleshoot: - Minimize solvent - Pre-heat funnel low_recovery->troubleshoot_recovery troubleshoot_separation Troubleshoot: - Optimize mobile phase - Check loading poor_separation->troubleshoot_separation troubleshoot_elution Troubleshoot: - Increase mobile phase polarity no_elution->troubleshoot_elution troubleshoot_oil->recrystallization troubleshoot_recovery->recrystallization troubleshoot_separation->column_chrom troubleshoot_elution->column_chrom final_purity_check->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Managing Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting protocols and answers to frequently asked questions regarding autofluorescence observed in imaging experiments, particularly for researchers working with compounds like (E)-Cinnamamide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, or molecules like collagen, elastin, NADH, and flavins, after they have absorbed light.[1][2] This intrinsic fluorescence can also be induced or exacerbated by experimental procedures, most notably by aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde.[3][4] It becomes a significant problem when its signal overlaps with and obscures the specific fluorescent signal from the probes or labels you are trying to detect, leading to a poor signal-to-noise ratio and potentially false positive results.[5]

Q2: Is this compound a known cause of problematic autofluorescence?

While many aromatic compounds can exhibit some level of fluorescence, a review of scientific literature does not identify this compound as a common or potent source of problematic autofluorescence in typical biological imaging contexts. The autofluorescence observed in experiments involving this compound is more likely to originate from other sources, such as the biological sample itself (endogenous fluorescence) or the sample preparation method (e.g., fixation).

Q3: What are the most common sources of autofluorescence in cell and tissue imaging?

The most common sources can be grouped into two categories:

  • Endogenous Fluorophores: These are molecules naturally present in the sample.

  • Process-Induced Fluorescence: This is fluorescence generated by sample preparation, primarily fixation.

The table below summarizes major contributors and their typical spectral properties.

Source Category Specific Contributor Typical Excitation/Emission Range (nm) Notes
Endogenous Collagen & ElastinExcites in UV-blue (~300-450 nm) / Emits in blue-green (~390-500 nm)Abundant in connective tissue.
NADH / NADPHExcites in UV (~340-360 nm) / Emits in blue (~440-460 nm)Key metabolic coenzymes found in most cells.
Flavins (e.g., FAD)Excites in blue (~450 nm) / Emits in green (~520-540 nm)Another class of metabolic coenzymes.
Lipofuscin ("age pigment")Broad excitation / Broad emission in green-red (~500-650 nm)Granular deposits that accumulate in aged cells.
Red Blood CellsBroad excitation / Broad emission (~580 nm and higher)Heme groups are a major source.
Process-Induced Aldehyde FixationBroad excitation (UV-Green) / Broad emission (Blue-Green-Red)Caused by reactions between aldehydes (glutaraldehyde > formaldehyde) and cellular amines.

Q4: What are the primary strategies for addressing autofluorescence?

There are four main approaches to manage autofluorescence:

  • Experimental Protocol Optimization: Modifying sample preparation to prevent the generation of autofluorescence.

  • Spectral Separation: Choosing fluorophores that are spectrally distinct from the autofluorescence signal.

  • Chemical Quenching: Using chemical reagents to reduce or eliminate the autofluorescence signal.

  • Computational Correction: Using software-based methods like background subtraction or spectral unmixing to digitally remove the autofluorescence signal.

Section 2: Troubleshooting Guide

Problem: You observe high background fluorescence in your imaging experiment that involves this compound and are unsure of the source.

This workflow will guide you through a logical process to identify the source of the autofluorescence and select an appropriate mitigation strategy.

G A High Background Fluorescence Observed B Image Unstained Control Sample (No Fluorophore, No Cinnamamide) A->B C Is Autofluorescence (AF) Still Present? B->C Yes H Source is Likely Your Fluorophore or Antibody (Non-specific binding) B->H No D Image Control Sample (Unstained + Cinnamamide) C->D E Does AF Intensity Increase Significantly? D->E Yes F Source is Endogenous (e.g., tissue, cells) or Fixation-Induced D->F No G Source is Likely This compound E->G I Select Mitigation Strategy: - Spectral Separation (Far-Red Dyes) - Chemical Quenching - Photobleaching F->I J Optimize Fluorophore Choice: - Use Brighter Dyes - Spectrally Separate from AF G->J

Caption: A troubleshooting workflow to diagnose the source of autofluorescence.

Comparison of Mitigation Strategies

Once you have identified the likely source, use this table to select the best mitigation strategy for your experiment.

Strategy Principle Pros Cons Best For
Spectral Separation Use fluorophores that excite and emit at longer wavelengths (e.g., far-red, >650 nm) where endogenous autofluorescence is minimal.Non-invasive; does not alter sample chemistry.Requires appropriate filters and detectors; may not be suitable for all targets.Samples with strong blue/green autofluorescence (e.g., FFPE tissue).
Chemical Quenching Apply a reagent (e.g., Sudan Black B, Trypan Blue, commercial kits) that absorbs the autofluorescence emission.Effective for specific types of autofluorescence like lipofuscin.Can sometimes quench the specific signal as well; may introduce artifacts.Reducing lipofuscin autofluorescence or aldehyde-induced fluorescence.
Photobleaching Expose the sample to intense light before acquiring the final image to destroy the autofluorescent molecules.Simple and requires no special reagents.Can potentially damage the sample or the specific fluorophore if not done carefully.When autofluorescence is less stable than the specific fluorescent probe.
Change Fixation Avoid aldehyde fixatives. Use organic solvents like chilled methanol (B129727) or ethanol (B145695) instead.Can significantly reduce a major source of autofluorescence.May not be suitable for all antigens or tissues; can alter tissue morphology.Experiments where antigenicity is preserved with alcohol fixation.
Spectral Unmixing Use a spectral detector to capture the full emission spectrum of both the specific fluorophore and the autofluorescence, then computationally separate them.Very powerful; can distinguish highly overlapping signals.Requires specialized equipment (spectral confocal microscope) and software.Complex samples with multiple signals and strong, unavoidable autofluorescence.

Section 3: Key Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B (SBB)

This protocol is effective for reducing autofluorescence from lipofuscin.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Staining jars or Coplin jars

Procedure:

  • Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and let it sit for at least 1 hour. Just before use, filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Rehydrate Sample: If working with paraffin-embedded sections, deparaffinize and rehydrate them to water as per your standard protocol.

  • Perform Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations.

  • Apply Quencher: After the final wash step of your staining protocol, incubate the slides in the filtered 0.1% SBB solution for 5-10 minutes at room temperature in the dark.

  • Wash Thoroughly: Wash the slides extensively to remove excess SBB. Perform three washes of 5 minutes each in PBS or TBS. Insufficient washing can lead to high background.

  • Mount and Image: Mount the coverslip using an appropriate mounting medium and proceed with imaging.

Protocol 2: Pre-Acquisition Photobleaching

This protocol uses the microscope's excitation light to destroy autofluorescence before capturing the image of your specific signal.

Materials:

  • Your fully stained and mounted slide

  • A fluorescence or confocal microscope

Procedure:

  • Locate Region of Interest: Place your slide on the microscope stage and find a representative area for imaging.

  • Select Bleaching Channel: Select an excitation/emission channel where autofluorescence is strong but your specific signal is weak or absent (often a DAPI or FITC channel).

  • Bleach the Sample: Open the shutter and expose the field of view to high-intensity excitation light from the selected channel for 1-5 minutes. The optimal time will depend on the sample and the stability of the autofluorescence and must be determined empirically.

  • Switch to Target Channel: After bleaching, switch to the filter set corresponding to your specific fluorophore (e.g., Cy5).

  • Acquire Image: Immediately acquire the image of your specific signal. The background autofluorescence should be visibly reduced.

Section 4: Visualizations and Concepts

G cluster_0 Fluorescence Spectrum AF Autofluorescence (Broad Spectrum) GFP GFP Signal AF->GFP FarRed Far-Red Signal (e.g., Alexa Fluor 647) Overlap Problem: Spectral Overlap Overlap->GFP Solution Solution: Spectral Separation Solution->FarRed

Caption: Conceptual diagram of spectral overlap and the strategy of separation.

References

Optimizing (E)-Cinnamamide concentration for dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-Cinnamamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when determining dose-response curves for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has been identified as an antitumor agent with relatively low cytotoxicity. Its mechanisms of action include acting on matrix metalloproteinases (MMPs)[1]. More specific research has pointed towards its role as a potential inhibitor of Histone Deacetylase 6 (HDAC6) and a suppressor of the STAT3 signaling pathway[2].

Q2: What is a typical concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. Reported IC50 values for cell proliferation range from the micromolar (µM) to the millimolar (mM) range[1][3][4]. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. A good starting point for a dose-response curve could be a wide range from 1 µM to 2 mM.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mg/mL with the aid of sonication. It is also soluble in Dimethylformamide (DMF) at 30 mg/mL and Ethanol (B145695) at 5 mg/mL. For cell culture experiments, it is important to ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound stock solutions?

A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store them at -80°C for up to six months.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when added to the cell culture medium.

  • Possible Cause: The concentration of this compound in the final solution exceeds its solubility in the aqueous medium. This can also be exacerbated by a high percentage of the organic solvent from the stock solution crashing out.

  • Solution:

    • Lower the Final Concentration: Your working concentration might be too high. Try testing a lower range of concentrations.

    • Use a Lower Stock Concentration: Preparing a more dilute stock solution in your organic solvent can sometimes help. When you add a smaller volume of a more dilute stock, it may disperse more readily in the aqueous medium.

    • Pre-warm the Medium: Having your cell culture medium at 37°C before adding the compound can sometimes help with solubility.

    • Increase Serum Concentration (if applicable): For some compounds, the protein in fetal bovine serum (FBS) can help to keep them in solution. This should be tested for its effect on your experiment.

    • Test Different Solvents: While DMSO is common, for some systems, other solvents like ethanol might be better tolerated or provide better solubility upon dilution.

Issue 2: I am not observing a dose-dependent effect on my cells.

  • Possible Cause: The concentration range you are testing may be too low or too high. It's also possible that the chosen cell line is resistant to this compound.

  • Solution:

    • Expand the Concentration Range: Test a much broader range of concentrations, for example, from nanomolar to millimolar, to ensure you capture the dynamic range of the dose-response curve.

    • Increase Incubation Time: The effect of the compound may be time-dependent. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).

    • Verify Compound Integrity: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation.

    • Use a Positive Control: Include a known inhibitor of your target pathway (e.g., a known HDAC6 or STAT3 inhibitor) to validate that the assay is working correctly.

    • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.

Issue 3: I am seeing high variability between my replicate wells.

  • Possible Cause: This could be due to inconsistent cell seeding, inaccurate pipetting of the compound, or edge effects in the multi-well plate.

  • Solution:

    • Ensure Uniform Cell Seeding: Make sure to have a single-cell suspension and mix the cells thoroughly before and during plating.

    • Use a Master Mix: Prepare a master mix of your this compound dilutions in the medium before adding to the wells to ensure each well receives the same concentration.

    • Avoid Edge Effects: It is good practice to not use the outer wells of a 96-well plate for experimental conditions, as these are more prone to evaporation. Fill these wells with sterile PBS or medium.

    • Check Pipette Accuracy: Regularly calibrate your pipettes to ensure accurate liquid handling.

Quantitative Data Summary

The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
BEL-7402Human Hepatoma1.94
HT-1080Human Fibrosarcoma1.29
KBHuman Oral Epidermoid Carcinoma>1.29, <1.94

Table 2: IC50 Values of Cinnamamide Derivatives in Various Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-116Colon Cancer32.0
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideCaco-2Colon Cancer0.89
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideHCT-116Colon Cancer2.85
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideHT-29Colon Cancer1.65

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assay (MTT) for Dose-Response Curve Generation
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common method is to perform serial dilutions (e.g., 1:2 or 1:3) to cover a wide concentration range (e.g., 1 µM to 2 mM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Dose-Response Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Diluted Compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Generate Dose-Response Curve read_plate->analyze_data

Caption: Workflow for determining the dose-response of this compound.

Putative Signaling Pathway of this compound

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer_p_stat3 p-STAT3 Dimer p_stat3->dimer_p_stat3 Dimerizes dimer_p_stat3_nuc p-STAT3 Dimer dimer_p_stat3->dimer_p_stat3_nuc Translocates hdac6 HDAC6 hdac6->stat3 Deacetylates? cinnamamide This compound cinnamamide->stat3 Suppresses Activation? cinnamamide->hdac6 Inhibits? target_genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) dimer_p_stat3_nuc->target_genes Induces proliferation Cell Proliferation, Survival, Angiogenesis target_genes->proliferation cytokine Cytokine cytokine->cytokine_receptor Binds

Caption: Putative mechanism of this compound via STAT3 pathway suppression. STAT3 pathway suppression.

References

Troubleshooting inconsistent results in (E)-Cinnamamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (E)-Cinnamamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a light yellow powder, but I expected a white solid. Is this normal?

A1: While pure this compound is typically a white to off-white solid, a pale yellow coloration can occur due to minor impurities. These impurities may arise from starting materials or side reactions during synthesis. It is crucial to verify the purity of your product using analytical methods such as NMR, melting point determination, or chromatography. If the purity is high (>95%) and the analytical data matches the expected structure, the color may not significantly impact many biological experiments. However, for sensitive assays, further purification via recrystallization or column chromatography is recommended to achieve a colorless product.

Q2: I am observing poor solubility of this compound in my cell culture medium. How can I improve this?

A2: this compound has limited aqueous solubility. To improve its dissolution in cell culture media, it is common practice to first dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into the cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I use the cis-(Z)-isomer of Cinnamamide for my experiments?

A3: The trans-(E)-isomer and cis-(Z)-isomer of Cinnamamide are stereoisomers and can exhibit different physical properties and biological activities. The (E)-isomer is generally more stable and is the more commonly studied form. If your research requires the (Z)-isomer, it can be synthesized, but it may be more challenging to obtain in a pure form and can be prone to isomerization back to the more stable (E)-form, especially when exposed to light or heat. It is critical to confirm the isomeric purity of your compound via analytical methods like NMR spectroscopy.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Q: I am following a standard protocol for the synthesis of this compound from cinnamoyl chloride and ammonia (B1221849), but my yields are consistently low. What are the potential causes and how can I improve the yield?

A: Low yields in this amidation reaction can stem from several factors related to reagent quality, reaction conditions, and work-up procedures. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting & Optimization
Moisture in Reaction Cinnamoyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is recommended.
Purity of Cinnamoyl Chloride Cinnamoyl chloride can degrade upon storage, especially if exposed to moisture. Use freshly prepared or distilled cinnamoyl chloride for the best results. Purity can be checked by 1H NMR.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Side Reactions At higher temperatures, cinnamoyl chloride can undergo polymerization or other side reactions. Maintain the recommended reaction temperature (often 0-5°C during the addition of ammonia).
Losses During Work-up This compound has some solubility in water. Minimize the amount of water used during the work-up and washing steps. Ensure the pH is appropriately adjusted to precipitate the product.
Issue 2: Inconsistent Results in Biological Assays

Q: I am observing high variability in the results of my cell-based assays with this compound. What could be the reasons for this inconsistency?

A: Inconsistent results in cell-based assays are a common challenge. The variability can be introduced at multiple stages, from sample preparation to data analysis. Below is a logical troubleshooting workflow to identify and address the source of the inconsistency.

Troubleshooting_Inconsistent_Results Troubleshooting Inconsistent Biological Results start Inconsistent Biological Results check_purity Verify this compound Purity (NMR, HPLC, Melting Point) start->check_purity check_solubility Confirm Complete Solubilization of Compound Stock check_purity->check_solubility Purity Confirmed conclusion Consistent Results check_purity->conclusion Impurity Identified & Compound Re-purified check_cell_health Assess Cell Health and Viability (Morphology, Trypan Blue) check_solubility->check_cell_health Solubility Confirmed check_solubility->conclusion Stock Preparation Optimized check_assay_protocol Review Assay Protocol (Incubation times, Reagent concentrations) check_cell_health->check_assay_protocol Cells Healthy check_cell_health->conclusion Cell Culture Conditions Optimized check_plate_effects Evaluate Plate Edge Effects check_assay_protocol->check_plate_effects Protocol Followed Correctly check_assay_protocol->conclusion Assay Protocol Optimized analyze_data Re-analyze Data (Normalization, Statistical analysis) check_plate_effects->analyze_data No Edge Effects check_plate_effects->conclusion Plate Layout Adjusted analyze_data->conclusion

Caption: A decision tree for troubleshooting inconsistent biological results.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cinnamoyl Chloride

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (NH₄OH, ~28%)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, ice bath, magnetic stirrer, Buchner funnel.

Procedure:

  • Preparation of Cinnamoyl Chloride:

    • In a round-bottom flask, dissolve cinnamic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude cinnamoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude cinnamoyl chloride in a suitable organic solvent like DCM or diethyl ether.

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.

    • Continue stirring for 30-60 minutes at 0-5°C.

  • Work-up and Purification:

    • Filter the white precipitate using a Buchner funnel and wash with cold water.

    • To further purify, the crude product can be recrystallized from hot water or an ethanol/water mixture.

    • Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Synthesis_Workflow Synthesis Workflow for this compound cinnamic_acid Cinnamic Acid socl2 SOCl2, DCM, Reflux cinnamic_acid->socl2 cinnamoyl_chloride Cinnamoyl Chloride socl2->cinnamoyl_chloride nh4oh Aq. NH3, 0-5°C cinnamoyl_chloride->nh4oh crude_product Crude this compound nh4oh->crude_product purification Recrystallization (e.g., Ethanol/Water) crude_product->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway

This compound and its derivatives have been reported to modulate several signaling pathways, with the Nrf2 pathway being a notable target for their antioxidant and cytoprotective effects. [1]

The Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

This compound derivatives, being α,β-unsaturated carbonyl compounds, can act as Michael acceptors and react with cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction and activating the pathway.[1]

Nrf2_Signaling_Pathway Activation of Nrf2 Pathway by this compound Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cinnamamide This compound Derivative keap1_nrf2 Keap1-Nrf2 Complex cinnamamide->keap1_nrf2 Inhibits Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release degradation Proteasomal Degradation keap1_nrf2->degradation Normally leads to nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are gene_expression Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) are->gene_expression

References

Validation & Comparative

A Comparative Analysis of (E)-Cinnamamide and its Geometric Isomer, (Z)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, a naturally occurring amide derivative of cinnamic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological efficacy of cinnamamide and its derivatives is intrinsically linked to their chemical structure, particularly the geometry around the α,β-unsaturated double bond. This guide provides a comparative analysis of the two geometric isomers of cinnamamide: the thermodynamically more stable (E)-isomer (trans) and the less stable (Z)-isomer (cis). While research has predominantly focused on the readily synthesized (E)-cinnamamide, this document aims to present a balanced overview of both isomers, drawing upon available experimental data to highlight their similarities and differences in chemical synthesis and biological activity.

Chemical Properties and Synthesis

The key distinction between (E)- and (Z)-cinnamamide lies in the spatial arrangement of the phenyl and amide groups relative to the carbon-carbon double bond. This stereochemical difference influences their physical properties, such as melting point and spectroscopic characteristics, and is hypothesized to affect their interaction with biological targets.

PropertyThis compound(Z)-Cinnamamide
Structure Phenyl and amide groups are on opposite sides of the double bond.Phenyl and amide groups are on the same side of the double bond.
Synthesis Commonly synthesized from cinnamic acid via acyl chloride formation followed by amination.[1]Can be synthesized from this compound via photoisomerization.[2]
Stability Thermodynamically more stable.Thermodynamically less stable; can isomerize to the (E)-form.
Experimental Protocols: Synthesis

Synthesis of this compound:

A common laboratory-scale synthesis involves the conversion of cinnamic acid to cinnamoyl chloride, followed by reaction with an amine.

  • Cinnamoyl Chloride Formation: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (B109758) (DCM) or benzene, to yield cinnamoyl chloride. The reaction is usually performed at room temperature or with gentle heating.

  • Amidation: The resulting cinnamoyl chloride is then reacted with a suitable amine (e.g., ammonia (B1221849) for the parent cinnamamide, or a primary/secondary amine for N-substituted derivatives) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Synthesis of (Z)-Cinnamamide via Photoisomerization:

The less stable (Z)-isomer can be obtained from the (E)-isomer through a photochemical process.[2]

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., acetonitrile) is prepared in a photoreactor. A photosensitizer, such as thioxanthone, can be added to facilitate the isomerization process.[2]

  • Irradiation: The solution is irradiated with a light source of a specific wavelength (e.g., 365 nm LED) for a designated period.

  • Separation: The resulting mixture of (E)- and (Z)-isomers is then separated using techniques like high-performance liquid chromatography (HPLC) to isolate the pure (Z)-cinnamamide.

Comparative Biological Activity

While a direct, side-by-side comparison of the biological activities of (E)- and (Z)-cinnamamide in the same study is limited in the available literature, existing research on their derivatives provides insights into the potential influence of their geometric configuration.

Anticancer Activity

Research has primarily focused on the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. One study on newly synthesized cinnamide-fluorinated compounds, which were determined to be in the (Z) configuration, demonstrated cytotoxic activity against the HepG2 liver cancer cell line. However, without a direct comparison to the corresponding (E)-isomers under identical experimental conditions, it is challenging to definitively conclude which isomer possesses superior anticancer activity.

IsomerBiological EffectCell LineKey Findings
This compound Derivatives Inhibition of histone deacetylase 1 (HDAC1)-Compound 55p showed potent HDAC1 inhibition with an IC₅₀ of 1.3 nM.
(Z)-Cinnamide Derivatives Antiproliferative activityHepG2 (liver cancer)Some synthesized (Z)-isomers showed variable antiproliferative activity.
Antimicrobial Activity

This compound and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of microbial cell membranes. Information on the antimicrobial properties of (Z)-cinnamamide is scarce, preventing a direct comparison.

IsomerBiological EffectMicroorganismKey Findings
This compound Derivatives Antibacterial and antifungal activityStaphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, Aspergillus flavusSome derivatives showed good activity with MIC values as low as 3.12 µg/mL against A. flavus.
(Z)-Cinnamamide --Data not available in the reviewed literature.
Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds ((E)- or (Z)-cinnamamide derivatives) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The precise signaling pathways through which (E)- and (Z)-cinnamamide exert their biological effects are still under investigation. However, studies on the related compound, cinnamaldehyde, suggest potential mechanisms that may be relevant to cinnamamides. Cinnamaldehyde has been shown to modulate several key signaling pathways involved in cancer progression, including the JAK/STAT3 and NF-κB pathways. It is plausible that cinnamamide isomers could also interact with these or similar pathways, and the difference in their stereochemistry might lead to differential effects on downstream signaling events.

G cluster_0 Potential Signaling Pathway for Cinnamamide Cinnamamide (E)- or (Z)-Cinnamamide CellSurfaceReceptor Cell Surface Receptor Cinnamamide->CellSurfaceReceptor JAK JAK CellSurfaceReceptor->JAK IKK IKK CellSurfaceReceptor->IKK STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus GeneExpression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->GeneExpression

Caption: A potential signaling pathway modulated by cinnamamide isomers.

G cluster_workflow General Experimental Workflow Start Synthesis of (E)- and (Z)-Cinnamamide Purification Purification and Characterization Start->Purification Bioassays Biological Assays (e.g., MTT, MIC) Purification->Bioassays DataAnalysis Data Analysis (IC₅₀, MIC) Bioassays->DataAnalysis Conclusion Comparative Analysis of Bioactivity DataAnalysis->Conclusion

Caption: A generalized workflow for the comparative analysis.

Conclusion and Future Directions

The available evidence suggests that both (E)- and (Z)-cinnamamide derivatives possess biological activities that warrant further investigation. However, a significant gap exists in the literature regarding direct comparative studies of these geometric isomers. Future research should focus on the parallel synthesis and biological evaluation of both (E)- and (Z)-cinnamamides and their derivatives under standardized conditions. Such studies are crucial for elucidating the structure-activity relationships and identifying the optimal geometric configuration for specific therapeutic applications. A deeper understanding of their mechanisms of action and interactions with cellular signaling pathways will also be vital for the rational design and development of novel cinnamamide-based therapeutic agents.

References

Validating the In Vitro Anti-inflammatory Effects of (E)-Cinnamamide and Its Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cinnamamide, a derivative of cinnamic acid found naturally in plants, and its related synthetic derivatives have demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory effects of this compound and its analogs, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development exploring novel anti-inflammatory agents.

In Vitro Anti-inflammatory Activity

This compound and its derivatives have been shown to exert anti-inflammatory effects in vitro by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Effects of this compound Derivatives
CompoundCell LineInflammatory StimulusKey Target/MarkerObserved EffectConcentrationReference
(E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideTHP-1 Blue™ NF-κBLipopolysaccharide (LPS)NF-κB activationSignificant inhibition, similar to prednisone2 µM[1]
(E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideTHP-1 Blue™ NF-κBLipopolysaccharide (LPS)NF-κB activationSignificant inhibition, similar to prednisone2 µM[1]
(E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideTHP-1 Blue™ NF-κBLipopolysaccharide (LPS)NF-κB activationSignificant inhibition, similar to prednisone2 µM
CinnamaldehydeRAW264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), TNF-α, PGE2Concentration-dependent inhibition12.5, 25, 50 µM
Cinnamic AcidRAW264.7 macrophagesLipopolysaccharide (LPS)iNOS, COX-2 expressionInhibitionNot specified
Novel Cinnamamide Derivatives (C8, C9)Human Red Blood CellsHeat-induced hemolysisMembrane stabilization83.75% and 80.83% inhibition100 µg/mL

In Vivo Validation of Anti-inflammatory Effects

The promising in vitro results of cinnamamide-related compounds have been translated into in vivo models of inflammation, demonstrating their therapeutic potential.

Table 2: In Vivo Anti-inflammatory Effects of Cinnamic Acid and Cinnamaldehyde
CompoundAnimal ModelInflammatory AgentKey OutcomeDosageReference
Cinnamic AcidMale MiceDextran Sodium Sulfate (DSS)Significant reduction in TNF-α, IL-6, and NF-κB25 and 50 mg/kg
CinnamaldehydeMiceCarrageenanDecreased paw edema, increased antioxidant enzyme activity5 mg/kg
CinnamaldehydeRatsCollagen-induced arthritisReduced paw volume, decreased serum IL-675 mg/kg per day

Experimental Protocols

In Vitro NF-κB Inhibition Assay
  • Cell Culture: Differentiated THP-1 Blue™ NF-κB macrophages are used.

  • Pre-treatment: Cells are pre-treated for 1 hour with the test compound (e.g., 2 µM this compound derivatives) or vehicle (DMSO).

  • Inflammatory Stimulus: Inflammation is induced by adding 1 µg/mL of Lipopolysaccharide (LPS) from E. coli.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement: NF-κB activation is measured by assaying the secreted embryonic alkaline phosphatase (SEAP) in the supernatant, which is under the control of an NF-κB inducible promoter.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are allowed to adapt to the laboratory environment for a period before the experiment.

  • Grouping: Mice are randomly divided into control, vehicle, positive control (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compound (e.g., Cinnamaldehyde at 5 mg/kg) is administered orally.

  • Induction of Edema: One hour after compound administration, 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Derivatives in LPS-stimulated Macrophages

The anti-inflammatory effects of many cinnamamide derivatives are mediated through the inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Cinnamamide This compound Derivatives Cinnamamide->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a test compound in an animal model.

G start Animal Acclimatization grouping Random Grouping (Control, Vehicle, Test Compound) start->grouping admin Compound Administration grouping->admin induction Induction of Inflammation (e.g., Carrageenan injection) admin->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) induction->measurement analysis Data Analysis and Statistical Evaluation measurement->analysis end Conclusion on In Vivo Efficacy analysis->end

Caption: A generalized workflow for in vivo anti-inflammatory studies.

References

A Comparative Guide to the Neuroprotective Potential of (E)-Cinnamamide and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of (E)-Cinnamamide and resveratrol (B1683913). While extensive experimental data is available for resveratrol, research on the parent compound this compound is limited. This comparison draws upon the established neuroprotective profile of resveratrol and the emergent potential of the broader cinnamamide class of molecules, highlighting the need for further investigation into this compound itself.

Executive Summary

Resveratrol is a well-characterized polyphenol with robust neuroprotective effects demonstrated across a wide range of in vitro and in vivo models of neurological disorders. Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. In contrast, while the cinnamamide scaffold is a promising pharmacophore for neuroprotective agents, specific experimental data for the unsubstituted this compound is scarce in publicly available literature. Studies on its derivatives, however, suggest potential neuroprotective activities, primarily through anti-inflammatory and anti-apoptotic mechanisms. A direct quantitative comparison is challenging due to the lack of data for this compound.

Data Presentation: A Comparative Overview

In Vitro Neuroprotective Effects

The following table summarizes the available quantitative data for resveratrol's neuroprotective effects in various cell-based assays. Due to the limited data for this compound, a direct comparison is not feasible. Research on cinnamamide derivatives indicates neuroprotective potential, but specific concentrations and percentage protection for the parent compound are not well-documented.

Table 1: In Vitro Neuroprotective Effects of Resveratrol

Model SystemInsultResveratrol ConcentrationObserved EffectReference
Primary Neuronal CulturesOxygen-Glucose Deprivation (OGD)0.1, 1, and 10 μMReduced cell death in a concentration-dependent manner.[1][1]
HT22 Hippocampal NeuronsGlutamate-induced oxidative stress10 and 20 μMEffectively prevented cell death.[2][2]
PC12 CellsDopamine-induced cytotoxicityAs low as 5 μMProtected against cell death.
Primary Microglia CulturesLipopolysaccharide (LPS)Up to 50 μMInhibited the production of inflammatory mediators.[2]
R28 Retinal Precursor CellsGlutamate-induced excitotoxicityIC50: 29.32 ± 3.00 mM (with nanoparticles)Increased cell viability.
In Vivo Neuroprotective Effects

Resveratrol has demonstrated significant neuroprotective efficacy in various animal models of neurological diseases. The following table presents a selection of this data. Again, a direct comparison with this compound is not possible due to the lack of specific in vivo studies for the parent compound. Studies on cinnamamide derivatives have shown promise in models of cerebral ischemia.

Table 2: In Vivo Neuroprotective Effects of Resveratrol

Animal ModelDisease ModelResveratrol DosageRoute of AdministrationObserved EffectReference
RodentsIschemic Stroke (MCAO)20–50 mg/kgIntraperitonealSignificant decrease in infarct volume and improved neurobehavioral scores.
MiceIschemic Stroke (acute phase)1 mg/kg (females), 5 mg/kg (males)-Significantly decreased infarct volumes when administered 3 hours after stroke.
RatsAlzheimer's Disease (colchicine-induced)10 and 20 mg/kg-Neuroprotective action against cognitive impairment and oxidative damage.
Mice (Tg2576)Alzheimer's Disease-Oral (in red wine)Mitigated Aβ-associated memory loss.
GerbilsGlobal Ischemia (BCCAO)30 mg/kgIntraperitonealAttenuated brain damage and improved cognitive outcome.

Experimental Protocols

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity in HT22 Cells)
  • Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing varying concentrations of the test compound (this compound or resveratrol).

  • Induction of Neurotoxicity: After a pre-incubation period (e.g., 1 hour), glutamate (B1630785) is added to the wells at a final concentration known to induce significant cell death (e.g., 5 mM).

  • Assessment of Cell Viability: After 24 hours of incubation with glutamate, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion - MCAO - Model in Rodents)
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Induction of Ischemia: Animals are anesthetized, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is left in place for a specific duration (e.g., 90 minutes) to induce transient focal cerebral ischemia.

  • Treatment: The test compound (resveratrol or a cinnamamide derivative) or vehicle is administered at a specific dose and route (e.g., intraperitoneally) at a defined time point (e.g., at the time of reperfusion).

  • Neurological Deficit Scoring: At 24 hours after MCAO, neurological deficits are assessed using a standardized scoring system (e.g., a 0-5 point scale).

  • Infarct Volume Measurement: Following behavioral testing, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using image analysis software.

Signaling Pathways and Experimental Workflows

Resveratrol's Neuroprotective Signaling Pathways

Resveratrol exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn deacetylates and modulates the activity of various downstream targets involved in stress resistance and cell survival. It also activates the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes. Furthermore, resveratrol can inhibit pro-inflammatory pathways such as NF-κB and modulate apoptosis by altering the balance of pro- and anti-apoptotic proteins.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Nrf2 Nrf2 Activation Resveratrol->Nrf2 NFkB NF-κB Inhibition Resveratrol->NFkB Apoptosis Apoptosis Modulation Resveratrol->Apoptosis Neuroprotection Neuroprotection SIRT1->Neuroprotection Nrf2->Neuroprotection NFkB->Neuroprotection Apoptosis->Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by resveratrol.

General Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for screening compounds for neuroprotective activity in vitro.

In_Vitro_Workflow start Start: Cell Seeding treatment Compound Treatment (this compound / Resveratrol) start->treatment insult Induction of Neuronal Insult (e.g., Glutamate, Oxidative Stress) treatment->insult incubation Incubation (24-48h) insult->incubation assay Cell Viability Assay (e.g., MTT, LDH) incubation->assay analysis Data Analysis (% Neuroprotection) assay->analysis

Caption: A generalized workflow for in vitro neuroprotection assays.

Logical Relationship of Neuroprotective Mechanisms

Both resveratrol and potentially the cinnamamide class of compounds exhibit neuroprotection through a combination of antioxidant, anti-inflammatory, and anti-apoptotic effects, which collectively contribute to neuronal survival.

Neuroprotection_Mechanisms Compound Neuroprotective Compound (this compound / Resveratrol) Antioxidant Antioxidant Effects Compound->Antioxidant AntiInflammatory Anti-inflammatory Effects Compound->AntiInflammatory AntiApoptotic Anti-apoptotic Effects Compound->AntiApoptotic NeuronalSurvival Neuronal Survival Antioxidant->NeuronalSurvival AntiInflammatory->NeuronalSurvival AntiApoptotic->NeuronalSurvival

Caption: Interrelated mechanisms contributing to neuroprotection.

Conclusion

Resveratrol is a potent and well-documented neuroprotective agent with a broad spectrum of activity in preclinical models of neurodegenerative diseases. Its mechanisms of action are well-elucidated, providing a strong foundation for its therapeutic potential.

The cinnamamide scaffold represents a promising area for the development of novel neuroprotective drugs. However, there is a clear and urgent need for dedicated research into the specific neuroprotective properties of the parent compound, this compound. Future studies should aim to generate quantitative in vitro and in vivo data for this compound to enable a direct and meaningful comparison with established neuroprotective agents like resveratrol. Such research will be crucial in determining its potential as a standalone therapeutic or as a lead compound for further optimization.

References

A Comparative Guide to the Structure-Activity Relationship of (E)-Cinnamamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide, a naturally occurring scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their anticonvulsant, anticancer, and histone deacetylase (HDAC) inhibitory properties. The information is presented to aid in the rational design of novel therapeutic agents.

Anticonvulsant Activity

This compound derivatives have shown promising anticonvulsant effects in various preclinical models. The core scaffold is believed to interact with key targets in the central nervous system to reduce neuronal hyperexcitability.[1] The SAR studies in this area have focused on modifications of the phenyl ring and the amide moiety.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative this compound analogs, as determined by the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic and absence seizures.[2][3]

CompoundR (Phenyl Ring Substitution)R' (Amide Substitution)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
1 HH>100>100[2]
2 4-ClH50-100>100[4]
3 4-CH₃H>100>100
4 HCH₂CH(OH)CH₃30-100>100
5 2-CH₃(S)-CH(CH₃)CH₂OH36.8Not Reported
6 4-Cl(R,S)-CH(CH₂OH)CH₂CH₃25.7Not Reported

Key SAR Insights:

  • Phenyl Ring Substitution: Substitution on the phenyl ring can influence anticonvulsant activity. For instance, a chloro group at the para-position (Compound 2) appears to enhance activity in the MES test compared to the unsubstituted analog (Compound 1).

  • Amide Substitution: The nature of the substituent on the amide nitrogen is crucial. The introduction of a hydroxypropyl group (Compound 4) significantly improves MES activity. Further modifications to this aminoalkanol moiety, including changes in stereochemistry and substitution on the phenyl ring (Compounds 5 and 6), have been shown to yield potent anticonvulsant agents.

Experimental Protocols for Anticonvulsant Screening

A typical workflow for preclinical anticonvulsant screening is depicted below.

G cluster_0 In Vivo Screening cluster_1 Data Analysis cluster_2 Lead Optimization A Compound Administration (i.p. or p.o.) B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazol (scPTZ) Test A->C D Neurotoxicity Assessment (e.g., Rotarod Test) A->D E Determine ED₅₀ (Anticonvulsant Activity) B->E C->E F Determine TD₅₀ (Neurotoxicity) D->F G Calculate Protective Index (PI = TD₅₀/ED₅₀) E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H G cluster_0 HDAC Inhibition cluster_1 Molecular Effects cluster_2 Cellular Outcomes A Cinnamamide-based HDACi B HDAC Enzymes A->B Inhibition C Histone Hyperacetylation B->C D Non-histone Protein Hyperacetylation (e.g., p53, tubulin) B->D E Chromatin Relaxation & Gene Expression Changes C->E F Cell Cycle Arrest (e.g., ↑p21) D->F G Apoptosis (e.g., ↑Bim, ↓Bcl-2) D->G E->F E->G I Anticancer Effects F->I G->I H Inhibition of Angiogenesis H->I

References

Cross-validation of (E)-Cinnamamide's efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. (E)-Cinnamamide, a derivative of cinnamic acid found in the cinnamon plant, has emerged as a compound of interest due to its potential anti-cancer properties. This guide provides a comprehensive cross-validation of this compound's efficacy across various cancer cell lines, alongside a comparative analysis with established chemotherapeutic agents.

Comparative Cytotoxicity of this compound and Derivatives

This compound and its synthetic derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The data underscores the potential of these compounds as anti-proliferative agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundHT-144 (Melanoma)2400[1]
Cinnamic Acid Amide DerivativeHeLa (Cervical)42 - 166[2][3]
K562 (Leukemia)42 - 166[2][3]
Fem-x (Melanoma)42 - 166
MCF-7 (Breast)42 - 166
N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives (16c, 16d, 17a, 17d)HeLa, SKOV-3, MCF-7< 10 µg/mL
Phenolic Amides of Hydroxycinnamic AcidsTHP-1 (Leukemia), HeLa, HepG2 (Liver), MCF-75 - 55

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assays used.

Efficacy of Standard Chemotherapeutic Agents (For Comparison)

To provide a context for the efficacy of this compound, the following table summarizes the IC50 values for commonly used chemotherapy drugs in various cancer cell lines. It is important to note that these values are not from direct head-to-head comparative studies with this compound.

DrugCancer Cell LineIC50Reference
Doxorubicin BT-20 (Triple-Negative Breast)320 nM
MCF-7 (Breast)Not specified
Cisplatin A549 (Lung)6.59 µM (72h)
BEAS-2B (Normal Lung)4.15 µM (72h)
Paclitaxel HCT116 (Colon)44.25 µM
Gastrointestinal CancersSurvival <70% at 0.5 µM

Mechanistic Insights: Signaling Pathways and Apoptosis

Research suggests that this compound and its derivatives exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.

Intrinsic Pathway of Apoptosis

This compound is believed to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are enzymes that execute cell death.

Intrinsic_Apoptosis_Pathway E_Cinnamamide This compound Mitochondrion Mitochondrion E_Cinnamamide->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 (activation) Apaf_1->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induces the intrinsic apoptosis pathway.

Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies on related cinnamic acid derivatives suggest that they can inhibit this pathway, thereby preventing the downstream signals that protect cancer cells from apoptosis.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival E_Cinnamamide This compound E_Cinnamamide->PI3K E_Cinnamamide->Akt

Caption: this compound inhibits the pro-survival PI3K/Akt pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Cell Treatment: Culture cancer cells and treat with this compound at the desired concentration (e.g., IC50) for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine exposure), while PI stains late apoptotic and necrotic cells with compromised cell membranes.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound and its derivatives exhibit promising anti-cancer activity across a variety of cancer cell lines, primarily through the induction of apoptosis and modulation of pro-survival signaling pathways. While the available data suggests its potential as a therapeutic agent, direct comparative studies with standard chemotherapeutics are limited. Further research is warranted to establish a more definitive comparative efficacy and to fully elucidate the specific molecular targets of this compound within the complex network of cancer cell signaling. The detailed experimental protocols provided herein offer a framework for future investigations into this promising natural compound.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced (E)-Cinnamamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the biological activities of (E)-Cinnamamide, contrasting the performance of its synthetic derivatives with its natural precursors based on available experimental data.

Introduction

This compound, a derivative of cinnamic acid, is a naturally occurring compound found in various plants and is also readily synthesized in the laboratory. Both naturally derived and synthetic cinnamamides have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of the efficacy of synthetic this compound derivatives and their natural precursors, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of direct head-to-head studies comparing purified natural this compound with its exact synthetic counterpart, this guide will compare the biological activities of various synthetic this compound derivatives with its widely studied natural precursor, cinnamic acid.

Quantitative Data Summary

The following tables summarize the biological activities of various synthetic this compound derivatives and natural cinnamic acid, providing a quantitative comparison of their efficacy.

Table 1: Anticancer Activity
CompoundCancer Cell LineIC₅₀ (µM)Reference
Synthetic this compound Derivatives
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideHeLa (Cervical Cancer)<10 µg/mL[1]
(E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamideSKOV-3 (Ovarian Cancer)<10 µg/mL[1]
Cinnamamide (CNM)KB (Oral Epidermoid Carcinoma)1290
Cinnamamide (CNM)BEL-7402 (Hepatoma)1940
Cinnamamide (CNM)HT-1080 (Fibrosarcoma)1940
Natural Precursor
Cinnamic AcidHep G2 (Liver Cancer)>100[2]
Table 2: Anti-inflammatory Activity
CompoundAssayInhibitionConcentrationReference
Synthetic this compound Derivatives
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNF-κB Activation (LPS-induced)High2 µM
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB Activation (LPS-induced)High2 µM
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB Activation (LPS-induced)High2 µM
Cinnamamide Derivative (2i)LPS-induced Sepsis in miceAttenuatedNot Specified[3]
Natural Precursor
Cinnamic AcidNF-κB Activation (LPS-induced)Less potent than synthetic derivatives2 µM
trans-o-coumaric acidCarrageenan-induced paw edemaSignificant reduction10 and 20 mg/kg[4]
Table 3: Antimicrobial Activity
CompoundMicroorganismMIC (µM)Reference
Synthetic this compound Derivatives
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureus22.27
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus27.47
4-isopropylbenzylcinnamideS. aureus458.15
N,N-diethylcinnamamideAspergillus niger0.89
Isobutyl cinnamateCandida albicans0.89
Natural Precursor
Cinnamic AcidMycobacterium tuberculosis H₃₇Rv270-675
Cinnamic AcidAspergillus niger844
Cinnamic AcidCandida albicans405
4-methoxycinnamic acidVarious bacteria and fungi50.4 - 449

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (synthetic or natural cinnamamide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: NF-κB Activation Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Protein Extraction: After a defined incubation period, total protein or nuclear extracts are prepared from the cells.

  • Western Blot Analysis: The levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are analyzed by Western blotting to determine the effect of the compound on their activation.

  • Reporter Gene Assay: Alternatively, cells transfected with an NF-κB-dependent reporter gene (e.g., luciferase) can be used. The inhibition of reporter gene expression by the compound is measured.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: The target bacterium or fungus is cultured in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB pathway is a crucial signaling cascade involved in inflammatory responses. Cinnamamide derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Releases IkB_NFkB->NFkB Cinnamamide This compound Derivatives Cinnamamide->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces

Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow: Isolation and Purification of Natural this compound

The following diagram illustrates a general workflow for isolating this compound from a plant source.

Isolation_Workflow Plant Plant Material (e.g., leaves, stem) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., Ethanol, Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Fractions Fraction Collection Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified Purified Fractions TLC->Purified Crystallization Crystallization Purified->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

General workflow for the isolation of natural this compound.

Conclusion

References

Head-to-Head Comparison: (E)-Cinnamamide Derivatives vs. Established HDAC and PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of (E)-Cinnamamide derivatives against established inhibitors of two key enzyme families: Histone Deacetylases (HDACs) and Phospholipase A2 (PLA2). The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development.

Part 1: Histone Deacetylase (HDAC) Inhibition

This compound and its derivatives, particularly N-hydroxycinnamamides, have emerged as promising inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. This section compares the performance of a potent N-hydroxycinnamamide derivative with the established, FDA-approved HDAC inhibitor, Vorinostat (SAHA).

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of a representative N-hydroxycinnamamide derivative, compound 11r, was evaluated against a panel of HDAC isoforms and compared to the pan-HDAC inhibitor Vorinostat (SAHA). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)HDAC11 (nM)
Compound 11r (N-hydroxycinnamamide derivative) 11.8498.13.95700.4308.22000.8900.4
Vorinostat (SAHA) -------

Note: Specific IC50 values for Vorinostat against each isoform were not provided in the direct comparative study, but it is widely characterized as a pan-HDAC inhibitor with low nanomolar potency against Class I and IIb HDACs.[1][2] Compound 11r demonstrates dual selectivity for HDAC1 and HDAC3 with potent inhibition in the low nanomolar range.[1][2] Notably, its inhibitory activity against HDAC3 is approximately 80-fold and 130-fold greater than against HDAC6 and HDAC2, respectively.[1]

In cellular assays, other novel N-hydroxycinnamamide derivatives have demonstrated antiproliferative activity comparable to Vorinostat in various cancer cell lines. For instance, compounds 7d and 7p inhibited the proliferation of THP-1 monocytic leukemia cells with similar potency to Vorinostat.

Experimental Protocols: HDAC Activity Assays

This protocol is designed to determine the inhibitory potency (IC50) of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound derivative) and reference inhibitor (e.g., Vorinostat)

  • Developer solution (e.g., Trypsin in assay buffer with an HDAC inhibitor like Trichostatin A to stop the reaction)

  • 384-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in HDAC Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

  • Reaction Setup: To each well of the microplate, add the diluted enzyme and the compound solution. Incubate at 37°C for 15 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Stop the reaction by adding the Developer solution. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol measures HDAC activity within intact cells.

Materials:

  • Adherent cells (e.g., HeLa, HCT116)

  • Cell culture medium

  • Cell-permeable HDAC substrate

  • Test compound and reference inhibitor

  • Developer solution containing a cell lysis agent

  • 96-well clear-bottom black plate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate and culture overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference compounds for a predetermined time.

  • Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate at 37°C for 1-2 hours.

  • Cell Lysis and Signal Development: Add the Developer solution to lyse the cells and allow the enzymatic reaction to proceed for 15-20 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity.

  • Data Analysis: Determine the IC50 values as described for the in vitro assay.

Visualization: HDAC Inhibition Signaling Pathway and Workflow

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derivative HDAC HDAC HDAC_Inhibitor->HDAC Inhibition Histone Histone Tail (Lysine-Ac) HDAC->Histone Deacetylation Acetylated_Histone Hyperacetylated Histone Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: Signaling pathway of HDAC inhibition.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Incubate_Enzyme_Compound Incubate Enzyme + Compound Compound_Prep->Incubate_Enzyme_Compound Enzyme_Prep Prepare HDAC Enzyme Solution Enzyme_Prep->Incubate_Enzyme_Compound Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate & Incubate Substrate_Prep->Add_Substrate Incubate_Enzyme_Compound->Add_Substrate Add_Developer Add Developer (Stop Reaction) Add_Substrate->Add_Developer Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence

Caption: Experimental workflow for in vitro HDAC assay.

Part 2: Phospholipase A2 (PLA2) Inhibition

Cinnamamide derivatives have also been investigated for their anti-inflammatory properties, which may be linked to the inhibition of phospholipase A2 (PLA2). PLA2 enzymes are responsible for the release of arachidonic acid from phospholipids, a key step in the inflammatory cascade. This section provides an overview of established PLA2 inhibitors and a general protocol for assessing PLA2 inhibitory activity.

Established Phospholipase A2 Inhibitors

A variety of compounds have been identified as inhibitors of different PLA2 isoforms. These include:

  • Bromoenol lactone

  • Methyl arachidonyl fluorophosphonate (MAFP)

  • Indole-based inhibitors

  • Pyrrolidine-based inhibitors

  • 2-Oxoamides

  • Darapladib and Varespladib (investigated in clinical trials)

Experimental Protocol: In Vitro PLA2 Activity Assay

This is a general protocol for measuring PLA2 activity, which can be adapted for inhibitor screening.

Materials:

  • Purified PLA2 enzyme

  • Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)

  • PLA2 Reaction Buffer (e.g., Tris-HCl buffer containing CaCl2 and NaCl)

  • Test compound (this compound) and reference inhibitor

  • Microplate or reaction tubes

  • Detection system appropriate for the substrate (e.g., scintillation counter for radiolabeled substrate, fluorometer for fluorescent substrate)

Procedure:

  • Substrate Preparation: Prepare a liposomal suspension of the phospholipid substrate in the reaction buffer.

  • Compound Incubation: In a reaction vessel, pre-incubate the PLA2 enzyme with the test compound or reference inhibitor at various concentrations.

  • Reaction Initiation: Add the substrate suspension to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding a chelating agent like EDTA if the enzyme is calcium-dependent).

  • Product Separation and Quantification: Separate the hydrolyzed fatty acid product from the unreacted substrate (e.g., by thin-layer chromatography for radiolabeled substrates). Quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Visualization: PLA2 Signaling Pathway

PLA2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activation Membrane_Phospholipids Membrane Phospholipids PLA2->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation PLA2_Inhibitor This compound (Hypothesized) PLA2_Inhibitor->PLA2 Inhibition

References

Confirming the Molecular Target of (E)-Cinnamamide with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide, a derivative of cinnamic acid, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the precise molecular target responsible for its therapeutic potential has remained a subject of investigation. This guide provides a comprehensive comparison of experimental approaches to definitively identify and validate the molecular target of this compound, with a primary focus on the powerful and precise CRISPR-Cas9 gene-editing technology.

The Putative Target: Histone Deacetylases (HDACs)

Several studies have suggested that cinnamamide derivatives may exert their biological effects through the inhibition of histone deacetylases (HDACs).[1][2][3][4][5] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of HDACs is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. Specifically, certain N-hydroxycinnamamide-based derivatives have shown potent inhibitory activity against Class I HDACs, with some exhibiting dual selectivity for HDAC1 and HDAC3.

This guide will use the hypothesis that This compound's primary molecular target for its anti-proliferative effects in cancer cells is a specific histone deacetylase, for instance, HDAC1. We will outline a CRISPR-based workflow to validate this hypothesis in a relevant cancer cell line, such as the human monocytic leukemia cell line THP-1, where cinnamamide derivatives have been shown to induce apoptosis.

CRISPR-Cas9 for Definitive Target Validation

CRISPR-Cas9 technology offers a robust and precise method for molecular target validation by enabling the permanent knockout of a target gene. This allows for a direct comparison of the cellular phenotype upon treatment with the compound in wild-type versus knockout cells. If the knockout of the putative target gene phenocopies the effect of the compound and renders the cells resistant to the compound, it provides strong evidence for a direct on-target mechanism of action.

Experimental Workflow for CRISPR-Based Target Validation

experimental_workflow cluster_design Phase 1: sgRNA Design & Vector Construction cluster_transfection Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_phenotypic Phase 4: Phenotypic Analysis sgRNA_design sgRNA Design for Target Gene (e.g., HDAC1) vector_construction Cloning sgRNA into Cas9 Expression Vector sgRNA_design->vector_construction transfection Transfection of Cancer Cells (e.g., THP-1) vector_construction->transfection selection Selection of Transfected Cells transfection->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation sanger Sanger Sequencing of Target Locus clonal_isolation->sanger western_blot Western Blot for Protein Expression clonal_isolation->western_blot treatment Treatment with this compound sanger->treatment western_blot->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay acetylation_assay Histone Acetylation Assay treatment->acetylation_assay

Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.

Comparison of Target Validation Methodologies

While CRISPR-Cas9 provides a gold standard for target validation, it is important to consider alternative methods, each with its own set of advantages and limitations.

FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA)Small Molecule Inhibitors
Mechanism Permanent gene disruption at the DNA level.Transient knockdown of mRNA.Direct inhibition of protein function.
Specificity High, determined by the guide RNA sequence.Moderate, prone to off-target effects.Variable, often with off-target activities.
Efficacy Complete loss of protein function.Incomplete knockdown is common.Dependent on inhibitor potency and cellular uptake.
Duration of Effect Permanent and heritable.Transient (days to weeks).Dependent on compound half-life.
Time to Result Longer, requires clonal selection and validation.Faster, effects seen within days.Rapid, effects observed within hours to days.
Confirmation Provides definitive evidence of target necessity.Suggestive, but can be confounded by off-target effects.Useful, but specificity is a major concern.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of HDAC1 in THP-1 Cells

a. sgRNA Design and Vector Construction:

  • Design at least two unique sgRNAs targeting an early exon of the HDAC1 gene using a publicly available tool (e.g., CHOPCHOP).

  • Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

b. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.

  • Harvest the lentiviral particles and transduce THP-1 cells.

c. Selection and Clonal Isolation:

  • Select transduced cells with puromycin.

  • Perform single-cell sorting into 96-well plates to isolate clonal populations.

d. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from expanded clones, PCR amplify the targeted region of the HDAC1 gene, and perform Sanger sequencing to identify insertions or deletions (indels).

  • Western Blot: Lyse the cells and perform a Western blot using an anti-HDAC1 antibody to confirm the absence of the protein.

Phenotypic Assays

a. Cell Viability Assay (MTT):

  • Seed wild-type (WT) and HDAC1 knockout (KO) THP-1 cells in 96-well plates.

  • Treat with a dose-response range of this compound for 48-72 hours.

  • Add MTT reagent and incubate for 4 hours.

  • Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm.

  • Calculate and compare the IC50 values for WT and KO cells.

b. Apoptosis Assay (Annexin V Staining):

  • Treat WT and HDAC1 KO cells with this compound at its IC50 concentration (determined in WT cells) for 24 hours.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the percentage of apoptotic cells using flow cytometry.

c. Histone Acetylation Assay:

  • Treat WT and HDAC1 KO cells with this compound for 6-24 hours.

  • Extract histone proteins and perform a Western blot using antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4).

Expected Outcomes and Interpretation

AssayExpected Outcome in WT Cells with this compoundExpected Outcome in HDAC1 KO Cells with this compoundInterpretation if Molecular Target is HDAC1
Cell Viability (MTT) Dose-dependent decrease in viability.Significantly reduced or no change in viability (resistance).Confirms HDAC1 is necessary for this compound's cytotoxic effect.
Apoptosis (Annexin V) Increased percentage of apoptotic cells.No significant increase in apoptosis.Indicates apoptosis induction is dependent on HDAC1 inhibition.
Histone Acetylation Increased levels of acetylated histones.High basal levels of acetylation, no further increase with treatment.Supports the mechanism of action through HDAC1 inhibition.

Signaling Pathway of HDAC Inhibition

HDAC_pathway cluster_compound Compound Action cluster_enzyme Molecular Target cluster_chromatin Chromatin Modification cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome Cinnamamide This compound HDAC1 HDAC1 Cinnamamide->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound via HDAC1 inhibition.

Logical Comparison of Target Validation Methods

comparison_logic Start Start: Putative Target Identified CRISPR CRISPR Knockout Start->CRISPR RNAi RNAi Knockdown Start->RNAi Inhibitor Small Molecule Inhibitor Start->Inhibitor Definitive Definitive Validation CRISPR->Definitive Permanent & Specific Suggestive Suggestive Evidence RNAi->Suggestive Transient & Potential Off-Targets Correlative Correlative Evidence Inhibitor->Correlative Potential Lack of Specificity

Caption: Logical flow comparing different target validation approaches.

Conclusion

The convergence of chemical biology and cutting-edge genetic engineering tools like CRISPR-Cas9 provides an unprecedented opportunity to elucidate the mechanisms of action of bioactive compounds. By systematically applying the outlined CRISPR-based workflow, researchers can move beyond correlational studies to definitively confirm the molecular target of this compound. This validation is a critical step in the drug development pipeline, enabling more targeted and effective therapeutic strategies. While alternative methods offer valuable insights, the precision and permanence of CRISPR-Cas9 establish it as the superior methodology for robust molecular target validation.

References

A Comparative Analysis of (E)-Cinnamamide and Other Cinnamic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cinnamamide and its derivatives represent a promising class of compounds with a wide spectrum of biological activities, garnering significant interest within the scientific community for their potential therapeutic applications. This guide provides a comparative overview of this compound and other notable cinnamic acid derivatives, focusing on their synthesis, physicochemical properties, and pharmacological activities. Experimental data is presented to offer an objective comparison, supported by detailed methodologies for key assays to aid in reproducible research.

Physicochemical Properties

The fundamental structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid, provides a versatile scaffold for chemical modification.[1] this compound is the amide derivative of cinnamic acid, possessing a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .[2] Its melting point ranges from 148-150 °C.[3] Modifications to the phenyl ring, the acrylic chain, or the amide/acid group can significantly influence the physicochemical properties and, consequently, the biological activity of these derivatives.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
(E)-Cinnamic AcidC9H8O2148.16133Phenyl ring, acrylic acid
This compound C9H9NO 147.17 148-150 Phenyl ring, acrylamide
p-Coumaric AcidC9H8O3164.16215-218Hydroxyl group at para position
Caffeic AcidC9H8O4180.16223-225Two hydroxyl groups on the phenyl ring
Ferulic AcidC10H10O4194.18174Hydroxyl and methoxy (B1213986) groups on the phenyl ring

Comparative Biological Activities

Cinnamic acid derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The specific substitutions on the cinnamic acid scaffold play a crucial role in determining the potency and selectivity of these biological actions.

Anticancer Activity

Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5 (a novel cinnamic acid analog)A-549 (Lung Cancer)10.36
Colchicine (Positive Control)A-549 (Lung Cancer)6.32
Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives have been extensively investigated against a variety of pathogenic bacteria and fungi. Modifications such as esterification and amidation of the carboxylic acid group, as well as substitutions on the phenyl ring, have been shown to enhance antimicrobial potency. The minimum inhibitory concentration (MIC) is a key parameter used to quantify and compare their antimicrobial efficacy.

DerivativeGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)Reference
Cinnamic AcidStaphylococcus aureus: >5000Escherichia coli: >5000
Methyl CinnamateCandida spp.: 789.19 (µM)
p-Coumaric AcidStaphylococcus aureus: VariesShigella dysenteriae: 61 (µM)
Ferulic AcidBacillus subtilis: <2.0 (mM)Pseudomonas syringe: <2.0 (mM)
Caffeic AcidEscherichia coli: <2.0 (mM)
Anti-inflammatory Activity

Cinnamic acid and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. A significant mechanism is the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Cinnamic_Acid_Derivatives This compound & Derivatives Cinnamic_Acid_Derivatives->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow A 1. Seed cancer cells (e.g., A-549) in a 96-well plate. B 2. Incubate for 24 hours to allow cell attachment. A->B C 3. Treat cells with varying concentrations of cinnamic acid derivatives. B->C D 4. Incubate for a specified period (e.g., 48 hours). C->D E 5. Add MTT reagent to each well. D->E F 6. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation. E->F G 7. Solubilize formazan crystals with a solvent (e.g., DMSO). F->G H 8. Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. G->H I 9. Calculate cell viability and determine IC50 values. H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Procedure:

  • Human lung cancer cells (A-549) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with different concentrations of the synthesized cinnamic acid derivatives.

  • After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Determination_Workflow A 1. Prepare serial two-fold dilutions of the cinnamic acid derivative in a 96-well plate. B 2. Inoculate each well with a standardized suspension of the test microorganism. A->B C 3. Include positive (microorganism only) and negative (broth only) controls. B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E 5. Visually inspect the wells for microbial growth (turbidity). D->E F 6. The MIC is the lowest concentration of the compound that inhibits visible growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and other cinnamic acid derivatives constitute a versatile and promising class of bioactive compounds. Their diverse pharmacological activities, coupled with a readily modifiable chemical structure, make them attractive candidates for further drug development. This guide provides a comparative framework to aid researchers in understanding the structure-activity relationships and in designing future studies to explore the full therapeutic potential of this important class of molecules. Further research, including in vivo efficacy and safety studies, is warranted to translate the promising in vitro results into clinical applications.

References

Unveiling the Therapeutic Promise of (E)-Cinnamamide: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of (E)-Cinnamamide's performance against established and alternative therapies in preclinical settings, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a naturally occurring compound and a derivative of cinnamic acid, has garnered significant attention within the research community for its potential therapeutic applications across a spectrum of diseases. Preclinical investigations have highlighted its antitumor, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive comparison of this compound with other therapeutic agents, presenting key experimental findings to validate its therapeutic window and elucidate its mechanisms of action.

Antitumor Activity: Targeting Cancer Progression

This compound has demonstrated notable efficacy in preclinical cancer models, primarily through the inhibition of matrix metalloproteinases (MMPs) and the induction of apoptosis via oxidative stress.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of drug potency, provide a basis for comparison with standard chemotherapeutic agents.

Cell LineThis compound DerivativeIC50 (µM)Comparative AgentIC50 (µM)Reference
HCT-116 (Colon Cancer)(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide32.0--[1]
Caco-2 (Colon Cancer)[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]0.89--[2]
HT-29 (Colon Cancer)[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]1.65--[2]
KB (Oral Epidermoid Carcinoma)Cinnamamide1290 - 1940--
BEL-7402 (Hepatoma)Cinnamamide1290 - 1940--
HT-1080 (Fibrosarcoma)Cinnamamide1290 - 1940--

Note: The data indicates that while the parent cinnamamide shows low cytotoxicity, its derivatives can exhibit significantly higher potency. A notable finding is the selectivity of certain derivatives for cancer cells over normal cell lines, with the IC50 for normal C-166 and BHK cell lines being significantly higher (71 µM and 77.6 µM, respectively).

In Vivo Antitumor Efficacy

Preclinical studies in animal models have further substantiated the antitumor potential of this compound.

Animal ModelTreatmentDosageTumor Growth InhibitionReference
Transplanted hepatoma 22 (mice)Cinnamamide (i.p.)150 mg/kg48.8%
Transplanted hepatoma 22 (mice)Cinnamamide (p.o.)150 mg/kg40.5%
Colon 26 carcinoma (mice)Cinnamamide100 mg/kg39.0%
Lewis lung carcinoma (mice)Cinnamamide100 mg/kg53.9%
Lewis lung carcinoma (mice, lung metastasis)Cinnamamide (i.p.)100 mg/kg59.1%

These findings suggest that cinnamamide is effective in reducing tumor growth and metastasis in vivo.

Mechanism of Action: Antitumor Effects

The antitumor activity of this compound and its derivatives is attributed to several mechanisms, including the inhibition of MMP-2, a key enzyme in tumor invasion and metastasis, and the induction of apoptosis through oxidative stress.

Antitumor_Mechanism Cinnamamide This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) Cinnamamide->ROS MMP2 ↓ MMP-2 Activity Cinnamamide->MMP2 Apoptosis Apoptosis ROS->Apoptosis Metastasis ↓ Tumor Invasion & Metastasis MMP2->Metastasis

Caption: Antitumor mechanism of this compound.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

This compound derivatives have demonstrated significant anti-inflammatory potential by attenuating the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.

Comparative Efficacy in Inflammation Models

Several N-arylcinnamamide derivatives have shown potent inhibition of lipopolysaccharide (LPS)-induced NF-κB activation, with some compounds exhibiting efficacy comparable to the corticosteroid prednisone.

CompoundConcentrationNF-κB InhibitionComparative AgentReference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide2 µMHighPrednisone
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide2 µMHighPrednisone
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide2 µMHighPrednisone

Furthermore, some of these compounds were also found to decrease the levels of the pro-inflammatory cytokine TNF-α.

Mechanism of Action: Anti-inflammatory Effects

The primary anti-inflammatory mechanism of these cinnamamide derivatives involves the inhibition of the NF-κB signaling pathway. However, studies suggest that their mode of action may differ from that of prednisone, as they do not appear to affect IκBα levels or MAPK activity.

Anti_Inflammatory_Mechanism LPS LPS NFkB NF-κB Activation LPS->NFkB Cinnamamide N-arylcinnamamide Derivatives Cinnamamide->NFkB Inflammation ↓ Inflammatory Response NFkB->Inflammation

Caption: Anti-inflammatory mechanism of N-arylcinnamamide derivatives.

Neuroprotective Effects: A Potential Therapeutic Avenue for Neurological Disorders

Cinnamamide derivatives have emerged as promising candidates for the treatment of central and peripheral nervous system disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties in various preclinical models.

Neuroprotection in Cerebral Ischemia Models

In models of cerebral ischemia, specific novel cinnamide derivatives have demonstrated significant neuroprotective effects both in vitro and in vivo.

  • In Vitro: Compounds 9t, 9u, 9y, and 9z protected PC12 cells against glutamate-induced apoptosis in a dose-dependent manner, acting via the caspase-3 pathway.

  • In Vivo: These four compounds significantly reduced the brain infarct area in a middle cerebral artery occlusion (MCAO) model in vivo, highlighting their potential as therapeutic agents for ischemic injury.

Mechanism of Action: Neuroprotection

The neuroprotective effects of cinnamamide derivatives are multifaceted, involving the targeting of various receptors and enzymes within the nervous system. These include GABA-A receptors, NMDA receptors, and histone deacetylases (HDACs). The ability of certain derivatives to protect against glutamate-induced neurotoxicity suggests a role in modulating excitotoxic pathways.

Experimental_Workflow_Neuroprotection cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation PC12 PC12 Cells Glutamate Glutamate-induced Neurotoxicity PC12->Glutamate MTT MTT Assay (Cell Viability) Glutamate->MTT Flow Flow Cytometry (Apoptosis) Glutamate->Flow WB Western Blotting (Caspase-3) Glutamate->WB MCAO MCAO Animal Model (Cerebral Ischemia) Infarct Infarct Volume Measurement

Caption: Experimental workflow for neuroprotection studies.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Model (Xenograft)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells in 100 µL of PBS) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at the specified dosage and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

NF-κB Activation Assay (Reporter Gene Assay)
  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

  • Compound Pre-treatment: Pre-treat the transfected cells with the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.

  • Luciferase Assay: After a defined incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the LPS-stimulated control.

References

Safety Operating Guide

Proper Disposal of (E)-Cinnamamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of (E)-Cinnamamide, ensuring the protection of personnel and the environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe and environmentally responsible disposal of this compound waste.

Hazard Identification and Waste Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is also considered harmful to aquatic life, necessitating measures to prevent its release into the environment.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification before disposal.

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for disposal, appropriate personal protective equipment should be worn, including safety glasses or goggles, gloves, and a lab coat. In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal. It is crucial to avoid generating dust during cleanup.

Segregation and Storage of Waste

This compound waste should be segregated from other waste streams to prevent incompatible chemical reactions. It is essential to leave chemicals in their original containers when possible or in a clearly labeled, sealed container. Do not mix with other waste. Waste containers should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal Procedures

The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. This ensures that the chemical is managed and disposed of in accordance with all applicable environmental laws and regulations.

Key Disposal Steps:

  • Containerization: Place this compound waste in a suitable, tightly closed, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Contact Waste Disposal Service: Arrange for pickup by a certified hazardous waste disposal service. In academic or institutional settings, this is typically handled by the Environmental Health and Safety (EHS) department.

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Avoid release into the environment.

Quantitative Data on Laboratory Waste Management

Effective management of laboratory waste requires adherence to specific quantitative limits for the accumulation of hazardous materials. The following table summarizes general guidelines that are applicable to the management of this compound waste.

ParameterGuideline / DataSignificance
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste.Exceeding this limit requires removal by Environmental Health and Safety (EHS) within three calendar days.
Acutely Toxic Waste (P-list) Limit Maximum of 1 quart of liquid or 1 kilogram of solid.Stricter limits are in place for highly toxic substances to minimize risk.
Container Fill Level Do not overfill liquid waste containers.Prevents spills and ensures safe transport.

Experimental Protocols

Currently, there are no widely established and cited experimental protocols specifically for the in-lab neutralization or decomposition of this compound prior to disposal. The standard and recommended procedure is collection by a licensed waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in its original container? B->C D Place in a labeled, sealed, compatible waste container C->D No E Ensure container is properly labeled and sealed C->E Yes D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) or approved waste disposal vendor F->G H Arrange for Waste Pickup G->H I Complete Waste Manifest and Transfer Custody H->I J Final Disposal at an Approved Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (E)-Cinnamamide

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on standard laboratory safety protocols for handling solid chemical compounds.[1][2][3]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles.
Body Protection Laboratory coat.To protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.To prevent inhalation of dust.
Quantitative Safety Data

Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH.[1] Therefore, it is crucial to handle this compound with care, minimizing exposure and adhering to good laboratory practices. The toxicological properties have not been fully investigated, though it is known to be harmful if swallowed.[4]

Data PointValueSource
LD50 (Oral, Mouse) 1600 mg/kg
Occupational Exposure Limits (OELs) Not established

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, refrigeration may be recommended.

Handling and Use
  • Engineering Controls: Handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Clean up any spills immediately by sweeping or vacuuming the material into a suitable disposal container. Avoid dry sweeping which can create dust.

Accidental Release Measures
  • Spills: In case of a small spill, wear appropriate PPE, and carefully sweep or vacuum the material into a labeled container for disposal. Avoid generating dust. For larger spills, restrict access to the area and follow your institution's emergency procedures.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Place contaminated items such as gloves, weighing paper, and disposable lab coats in a designated, labeled hazardous waste container.

    • Unused or excess this compound should be disposed of in its original container or a suitable, labeled waste container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, containers can be disposed of as non-hazardous waste, following institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store ReviewSDS Review Safety Data Sheet (SDS) Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkArea Prepare Ventilated Work Area (Fume Hood) DonPPE->WorkArea Weigh Weigh & Transfer (Minimize Dust) WorkArea->Weigh Experiment Perform Experiment Weigh->Experiment Clean Clean Work Area & Equipment Experiment->Clean Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Spill Spill Response Experiment->Spill FirstAid First Aid Experiment->FirstAid Clean->Segregate LabelWaste Label Waste Containers Segregate->LabelWaste Dispose Dispose via Institutional Hazardous Waste Program LabelWaste->Dispose

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Cinnamamide
Reactant of Route 2
Reactant of Route 2
(E)-Cinnamamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.